Author: BenchChem Technical Support Team. Date: February 2026
Topic: 2-fluoro-N-(1H-indazol-5-yl)benzamide (CAS 710329-44-5)
Content Type: Technical Monograph & Research Guide
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists[1]
Optimizing Kinase Inhibitor Scaffolds: A Structural & Synthetic Guide
Executive Summary
2-fluoro-N-(1H-indazol-5-yl)benzamide (CAS 710329-44-5) is a specialized heterocyclic building block and chemical probe utilized primarily in the discovery of Type II kinase inhibitors.[1] Belonging to the indazole-benzamide class—a privileged scaffold in medicinal chemistry—this compound serves as a critical structural analog for interrogating the ATP-binding cleft of tyrosine kinases (e.g., VEGFR, PDGFR, FLT3).
Unlike the 6-aminoindazole derivatives found in approved drugs like Axitinib , this 5-aminoindazole congener allows researchers to probe the spatial constraints of the kinase hinge region and the solvent-exposed front pocket. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in Structure-Activity Relationship (SAR) profiling.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature & Identification
Property
Detail
CAS Registry Number
710329-44-5
IUPAC Name
2-fluoro-N-(1H-indazol-5-yl)benzamide
Molecular Formula
C₁₄H₁₀FN₃O
Molecular Weight
255.25 g/mol
SMILES
O=C(Nc1ccc2[nH]ncc2c1)c1ccccc1F
Structural Class
Indazole-Benzamide (Kinase Hinge Binder)
Physicochemical Profile[1][2][3][5][7]
LogP (Predicted): ~2.8 – 3.2 (Lipophilic, suitable for cell permeability).
Solubility: Low in water; highly soluble in DMSO (>10 mM) and DMF.[1]
The indazole moiety is a classic hinge-binding motif .[1] In many kinase inhibitors, the indazole nitrogen atoms form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu/Cys residues). The benzamide group acts as a linker, often directing the inhibitor toward the DFG-motif (Asp-Phe-Gly) to stabilize the "inactive" (DFG-out) conformation.[1]
Structural Significance of CAS 710329-44-5
While 6-aminoindazoles (like Axitinib) are more common in approved drugs, the 5-aminoindazole core of CAS 710329-44-5 offers a distinct vector for substitution.[1]
2-Fluoro Substitution: The ortho-fluorine on the benzamide ring introduces a steric clash and an electronic withdrawal effect, locking the amide bond conformation relative to the phenyl ring.[1] This restricts rotational freedom, potentially reducing the entropic penalty upon binding.
Probe Utility: It is frequently used in fragment-based drug discovery (FBDD) to test the tolerance of the kinase "gatekeeper" residue.[1]
Mechanism of Action Visualization
The following diagram illustrates the hypothetical binding mode and the SAR logic behind this scaffold.
Figure 1: Pharmacophore map of 2-fluoro-N-(1H-indazol-5-yl)benzamide interacting with a generic kinase domain.[1]
Synthesis & Manufacturing Protocol
Expertise Note: The synthesis of this compound relies on a standard nucleophilic acyl substitution.[1] However, the reactivity of the 5-aminoindazole can be tempered by the unprotected indazole nitrogen.[1] A protection-deprotection strategy is often unnecessary if stoichiometry is controlled, but utilizing acid scavengers is critical.[1]
Retrosynthetic Analysis
The most robust route involves the coupling of 5-aminoindazole with 2-fluorobenzoyl chloride .[1]
Figure 2: Synthetic pathway for CAS 710329-44-5.
Detailed Experimental Protocol
Objective: Synthesis of 2-fluoro-N-(1H-indazol-5-yl)benzamide (10 mmol scale).
Pyridine (anhydrous, 20 mL) or Triethylamine (TEA) in Dichloromethane (DCM).
Ethyl Acetate (EtOAc), Hexanes, Brine.
Step-by-Step Methodology:
Preparation: Dissolve 5-aminoindazole (1.0 eq) in anhydrous Pyridine (10 vol) or DCM/TEA (1:1.5 eq) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.
Addition: Add 2-fluorobenzoyl chloride (1.05 eq) dropwise over 15 minutes to prevent exotherm-driven side reactions (e.g., bis-acylation).
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).
Quench & Workup:
Pour the reaction mixture into ice-cold water (100 mL).
If a precipitate forms, filter the solid and wash with water and cold Et₂O.
If no precipitate, extract with EtOAc (3 x 50 mL). Wash combined organics with 1N HCl (to remove pyridine), sat. NaHCO₃, and brine.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0–50% EtOAc in Hexanes).
Validation:
¹H NMR (DMSO-d₆): Look for amide singlet (~10.3 ppm), Indazole C3-H (~8.0 ppm), and characteristic splitting of the 2-fluorophenyl ring.[1]
Context: This compound is typically screened in a panel of kinases to determine selectivity.[1] The following is a standard protocol for an ADP-Glo™ or FRET-based assay.
Protocol: In Vitro Kinase Screen (Generic)[1]
Compound Preparation: Prepare a 10 mM stock solution of CAS 710329-44-5 in 100% DMSO.
Dilution: Perform a 3-fold serial dilution in assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Enzyme Mix: Incubate kinase (e.g., VEGFR2, 5-10 nM) with the compound for 15 minutes at RT.
Reaction Initiation: Add ATP (at Kₘ) and substrate (e.g., Poly Glu:Tyr).
Termination: After 60 mins, add detection reagent (e.g., ADP-Glo reagent).
Data Analysis: Measure luminescence. Calculate IC₅₀ using a sigmoidal dose-response equation (Variable Slope).
Self-Validating Check:
Positive Control: Include Staurosporine or Sunitinib.[1]
Storage: Store at 2–8°C, desiccated. Stable for >2 years in solid state.
Handling: Wear nitrile gloves and safety glasses.[1] Avoid inhalation of dust.
References
Benchchem. (n.d.). Application Notes and Protocols: The Indazole-Benzamide Scaffold in Drug Discovery. Retrieved from [1]
Taylor & Francis. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [1]
National Institutes of Health (NIH). (2023). Discovery of indazole derivatives as potent Pan-BCR-ABL inhibitors. PMC. Retrieved from [1]
ACS Publications. (2022). Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives. Journal of Medicinal Chemistry. Retrieved from [1]
2-fluoro-N-(1H-indazol-5-yl)benzamide: Structural Analysis and Synthetic Pathways
The following technical guide provides an in-depth structural and synthetic analysis of 2-fluoro-N-(1H-indazol-5-yl)benzamide , a pharmacophore scaffold relevant to kinase inhibition and medicinal chemistry optimization....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth structural and synthetic analysis of 2-fluoro-N-(1H-indazol-5-yl)benzamide , a pharmacophore scaffold relevant to kinase inhibition and medicinal chemistry optimization.
Executive Summary
2-fluoro-N-(1H-indazol-5-yl)benzamide is a synthetic small molecule characterized by an indazole core linked via an amide bond to a 2-fluorophenyl moiety. Belonging to the class of N-arylbenzamides , this structure serves as a critical scaffold in medicinal chemistry, particularly in the design of Type II kinase inhibitors (e.g., VEGFR, FGFR) and modulators of neurological targets (e.g., 5-HT receptors, MAO-B). Its structural rigidity, provided by the fused indazole ring, combined with the hydrogen-bond donor/acceptor profile of the amide and indazole NH, makes it a valuable template for fragment-based drug discovery (FBDD).
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
Nomenclature and Identifiers[2][4][5][6]
IUPAC Name: 2-fluoro-N-(1H-indazol-5-yl)benzamide
CAS Registry Number: Not widely listed as a standalone commodity; typically synthesized as an intermediate (Analogous to CAS 1350653-29-0 series).
The Core (Indazole): A bicyclic heteroaromatic system (benzene fused to pyrazole). The 5-position substitution allows the molecule to extend into the solvent-exposed region or hydrophobic pocket of a protein target. The N1-hydrogen (1H) acts as a critical H-bond donor (HBD).
The Linker (Amide): A rigid -NH-CO- bridge that restricts conformational flexibility, often enforcing planarity or a specific dihedral angle relative to the indazole ring.
The Tail (2-Fluorophenyl): The fluorine atom at the ortho position creates electronic repulsion and steric hindrance, often locking the conformation of the benzamide ring relative to the carbonyl group (atropisomerism potential) and improving metabolic stability against ring oxidation.
Structural Connectivity Diagram
The following diagram illustrates the connectivity and functional domains of the molecule.
Figure 1: Functional domain analysis of 2-fluoro-N-(1H-indazol-5-yl)benzamide.
Physicochemical Properties (Calculated)
Understanding the physicochemical profile is essential for predicting oral bioavailability and blood-brain barrier (BBB) penetration.
Good permeability; <90 Ų suggests potential BBB penetration.
H-Bond Donors (HBD)
2 (Indazole NH, Amide NH)
Within Lipinski limit (<5).
H-Bond Acceptors (HBA)
3 (Indazole N, Amide O, F)
Within Lipinski limit (<10).
Rotatable Bonds
2
Rigid structure, favorable for binding entropy.
Synthetic Protocols
The synthesis of 2-fluoro-N-(1H-indazol-5-yl)benzamide is typically achieved via a nucleophilic acyl substitution. The preferred method utilizes an acid chloride for high yield and simple purification, though amide coupling agents (EDC/HOBt) can be used for milder conditions.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, revealing two primary precursors:
While 2-fluoro-N-(1H-indazol-5-yl)benzamide is often a library compound, its structural motif is embedded in several high-profile kinase inhibitors.
Kinase Inhibition (Type II)
The 5-aminoindazole scaffold mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The amide linker directs the fluorophenyl group into the hydrophobic back-pocket (allosteric site).
Target Classes: VEGFR, FGFR, and FLT3 inhibitors often utilize indazole-benzamide motifs to stabilize the "DFG-out" inactive conformation of the kinase [1].
Mechanism: The indazole N1 and N2 act as H-bond donor/acceptor pairs with the kinase hinge residues (e.g., Glu/Cys).
Neurological Targets
Indazole carboxamides and their reverse-amide congeners (like this compound) have shown affinity for:
5-HT Receptors: Serotonin receptor modulation for migraine or anxiety [2].
MAO-B Inhibition: Analogous structures (e.g., N-substituted indazoles) are potent, reversible inhibitors of Monoamine Oxidase B, used in Parkinson's disease therapy [3].
References
Lee, H. et al. (2022). "Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3)". PMC. Available at: [Link]
Johnson, K. et al. (2001). "N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide: a potent, selective, and orally active 5-HT(1F) receptor agonist".[3] Journal of Medicinal Chemistry. Available at: [Link]
Ferreira, L. et al. (2014). "Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency". Journal of Medicinal Chemistry. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Indazole-Based Benzamide Scaffold for Medicinal Chemistry
Content Type: Technical Whitepaper
Audience: Medicinal Chemists, Drug Discovery Scientists
Modular Architecture for Kinase and Epigenetic Modulators
Executive Summary
The fusion of the indazole heterocycle with a benzamide moiety represents a privileged structural dyad in modern medicinal chemistry.[1] This scaffold leverages the bioisosteric properties of indazole (mimicking purine/indole) to engage ATP-binding pockets or hydrophobic "cap" regions, while the benzamide motif frequently serves as a Zinc-Binding Group (ZBG) in histone deacetylase (HDAC) inhibitors or as a hydrogen-bonding anchor in kinase Type II inhibitors.
This guide analyzes the physicochemical rationale, synthetic architecture, and therapeutic application of this scaffold, specifically focusing on oncology (Kinase/HDAC inhibition) and CNS (5-HT4 agonism) .
The utility of the indazole-benzamide scaffold stems from its ability to satisfy multiple binding requirements simultaneously.
The Indazole "Head" (Surface Recognition)
Tautomeric Versatility: Indazole exists in a tautomeric equilibrium between 1H- and 2H-forms. In the 1H-form, N1 is a hydrogen bond donor (HBD) and N2 is a hydrogen bond acceptor (HBA). This mimics the adenosine adenine ring, making it an ideal "Hinge Binder" in kinase domains.
Pi-Stacking: The bicyclic aromatic system provides significant
stacking energy, crucial for occupying the hydrophobic "Cap" region of HDAC enzymes or the gatekeeper regions of kinases.
The Benzamide "Tail" (Effector/Anchor)
Zinc Binding (Epigenetics): In Class I HDAC inhibitors (e.g., Entinostat analogs), the ortho-amino benzamide acts as a monodentate or bidentate ligand for the catalytic Zn
ion.
Directional H-Bonding (Kinases): The amide linker provides rigidity and directional H-bonding. In Type II kinase inhibitors (e.g., VEGFR/BCR-ABL modulators), the benzamide moiety often occupies the allosteric hydrophobic pocket adjacent to the ATP site (DFG-out conformation).
Pharmacophore Visualization
The following diagram illustrates the modular logic of the scaffold in a dual-target context.
Figure 1: Pharmacophore dissection of the Indazole-Benzamide dyad showing dual-targeting potential.
Therapeutic Case Studies
Oncology: BCR-ABL and VEGFR Kinase Inhibitors
In the development of inhibitors for resistant mutants (e.g., BCR-ABL T315I), the indazole ring serves as a robust hinge binder that tolerates the steric bulk of the "gatekeeper" mutation better than some quinoline counterparts.
Mechanism: The indazole binds to the hinge region (Met318 in ABL), while the benzamide moiety extends into the DFG pocket, stabilizing the inactive conformation. The ethynyl linker provides a rigid rod to span the catalytic cleft.
Epigenetics: HDAC Isoform Selectivity
Replacing the classic indole cap of Panobinostat with an indazole improves metabolic stability and selectivity.
Scaffold Hopping: Indazole-based benzamides (specifically ortho-amino benzamides) show high selectivity for HDAC1, 2, and 3 (Class I) over HDAC6. The indazole "cap" interacts with the rim of the catalytic tunnel, while the benzamide chelates the zinc deep inside.
Detailed Synthetic Protocol
Objective: Synthesis of N-(2-aminophenyl)-4-(1H-indazol-5-yl)benzamide (A representative Class I HDAC inhibitor scaffold).
Chemist's Note: This route utilizes a Suzuki-Miyaura coupling to establish the core biaryl connectivity, followed by amide coupling. Direct coupling of unprotected indazoles often leads to N1/N2 regioselectivity issues; therefore, THP protection is employed.
Retrosynthetic Analysis
Figure 2: Retrosynthetic disconnection of the biaryl scaffold.
Technical Guide: Synthesis and Characterization of N-(1H-indazol-5-yl)-2-fluorobenzamide
Executive Summary This technical guide details the synthesis, mechanistic rationale, and characterization of -(1$H$-indazol-5-yl)-2-fluorobenzamide , a privileged scaffold in medicinal chemistry. The reaction involves th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the synthesis, mechanistic rationale, and characterization of
-(1$H$-indazol-5-yl)-2-fluorobenzamide , a privileged scaffold in medicinal chemistry. The reaction involves the nucleophilic acyl substitution of 5-aminoindazole with 2-fluorobenzoyl chloride. This specific moiety is a critical pharmacophore in the development of Tyrosine Kinase Inhibitors (TKIs), particularly targeting VEGFR and Aurora kinases, due to its ability to form key hydrogen bonds within the ATP-binding pocket of enzymes.
The following sections provide a self-validating protocol designed to maximize regioselectivity, minimize
-ring acylation, and ensure high purity suitable for biological screening.
Chemical Basis & Retrosynthetic Analysis
The target molecule combines two distinct aromatic systems via an amide linkage. The design leverages the 5-aminoindazole core as a hydrogen bond donor/acceptor mimic of adenine, while the 2-fluorobenzoyl moiety provides conformational restriction and metabolic stability against hydrolysis.
Retrosynthetic Logic
The disconnection is made at the amide bond (
), tracing back to two commercially available precursors:
Nucleophile: 5-Aminoindazole (acting as the aniline equivalent).
Critical Challenge (Regioselectivity):
5-Aminoindazole possesses three nucleophilic nitrogen sites:
(Exocyclic amine): Primary amine, character in transition state, highly nucleophilic.
(Indazole ring): Pyrrole-like, lone pair involved in aromaticity (low nucleophilicity).
(Indazole ring): Pyridine-like, lone pair orthogonal to -system (moderate nucleophilicity).
Objective: The protocol must favor attack by
while suppressing the kinetic acylation of or .
Reaction Mechanism & Regioselectivity[1][2][3][4]
The reaction proceeds via an addition-elimination mechanism. The primary amine (
) attacks the carbonyl carbon of the acid chloride.
Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic flow favoring exocyclic amine acylation over ring nitrogen acylation.
Controlling Regiochemistry
While the exocyclic amine is the most nucleophilic, the
-H is acidic (). Under strongly basic conditions (e.g., NaH), the anion can compete. Therefore, mild organic bases (Triethylamine or DIPEA) are used to scavenge HCl without deprotonating the indazole , ensuring the reaction occurs exclusively at the exocyclic amine.
Optimized Synthetic Protocol
This protocol is designed for a 1.0 mmol scale but is scalable.
Reagents & Stoichiometry[1][5]
Component
Role
Equivalents
Mass/Vol (1 mmol scale)
5-Aminoindazole
Nucleophile
1.0 eq
133.15 mg
2-Fluorobenzoyl chloride
Electrophile
1.1 eq
174.5 mg (approx. 130 L)
Triethylamine (TEA)
Base (HCl Scavenger)
1.5 eq
210 L
THF (Anhydrous)
Solvent
-
5.0 mL
DCM (Dichloromethane)
Workup Solvent
-
10.0 mL
Step-by-Step Methodology
Preparation: Flame-dry a 25 mL round-bottom flask (RBF) and purge with Nitrogen (
) or Argon.
Dissolution: Add 5-Aminoindazole (1.0 eq) and anhydrous THF. Stir until fully dissolved.
Base Addition: Add Triethylamine (1.5 eq) to the solution. Cool the mixture to
using an ice bath.
Why? Cooling controls the exotherm of the acid chloride addition, preventing kinetic side reactions at the ring nitrogens.
Acylation: Dilute 2-Fluorobenzoyl chloride (1.1 eq) in 1 mL THF. Add this solution dropwise to the reaction mixture over 10 minutes.
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–4 hours.
Monitoring: Check via TLC (System: 5% MeOH in DCM). Product will appear less polar than the starting amine but more polar than the acid chloride.
Quench & Workup:
Add 10 mL saturated
(aq) to quench unreacted acid chloride.
Extract with DCM (
mL).
Wash combined organics with 1M HCl (10 mL) to remove unreacted amine and TEA.
Critical Step: The acid wash purifies the product from the starting material.
Isolation: Dry organics over anhydrous
, filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Gradient: 0-5% MeOH/DCM).
Workflow Visualization
Caption: Operational workflow for the synthesis and purification of the target benzamide.[1]
Characterization & Validation
To validate the structure and ensure no
-acylation occurred, the following data signatures must be confirmed.
1H-NMR (DMSO-
, 400 MHz)
Amide Proton (
): Look for a sharp singlet downfield, typically between 10.2 – 10.5 ppm .
Indazole
-H: A broad singlet around 12.9 – 13.1 ppm .
Diagnostic: If this peak is missing, you have likely acylated the ring nitrogen (bis-acylation).
Aromatic Region:
Indazole C3-H: Singlet ~8.0 ppm.
Indazole C4-H: Doublet ~8.1 ppm (deshielded by the amide carbonyl).
Fluorophenyl ring: Multiplets in the 7.2 – 7.8 ppm range.
LC-MS (ESI)[7]
Molecular Ion: Calculated MW for
is 255.25 Da.
Observed:
.
Fragmentation: Loss of the fluorobenzoyl group may be observed at higher collision energies.
Pharmaceutical Applications
This synthesis is not merely an academic exercise; it represents the construction of a high-value pharmacophore used in oncology.
Kinase Inhibition Mechanism
The
-(indazol-5-yl)benzamide motif functions as a "hinge binder" in Type I and Type II kinase inhibitors.
Indazole Ring: Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Glu/Cys residues).
Amide Linker: Positions the fluorophenyl group into the hydrophobic back pocket (gatekeeper region).
Fluorine Substitution: Increases metabolic stability (blocks P450 oxidation) and influences the dihedral angle of the phenyl ring for optimal fitting.
Aurora Kinases: Regulators of cell division; inhibitors induce mitotic arrest.
CDK7: Cyclin-dependent kinase involved in transcription regulation.
References
Regioselective N-alkylation/acylation of Indazoles:
Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[2][3]
Source: Beilstein Journal of Organic Chemistry, 2014.
URL:[Link]
Biological Relevance (VEGFR/Kinase Inhibitors):
Title: Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B (Analogue mechanistic study).[4]
Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
URL:[Link]
General Amide Coupling Protocol (Benzoyl Chlorides):
Title: Benzoyl chloride – Knowledge and References (General Schotten-Baumann and Anhydrous protocols).
Source: Taylor & Francis / ScienceDirect Topics.
URL:[Link]
Indazole Scaffold in Drug Discovery:
Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[5]
Source: RSC Advances, 2021.
URL:[Link]
Fluorinated Indazole Building Blocks: A Technical Guide for Drug Discovery
The following technical guide is structured for medicinal chemists and drug discovery professionals, focusing on the strategic application, synthesis, and functionalization of fluorinated indazole building blocks. Execut...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured for medicinal chemists and drug discovery professionals, focusing on the strategic application, synthesis, and functionalization of fluorinated indazole building blocks.
Executive Summary
The indazole (benzo[c]pyrazole) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] The strategic incorporation of fluorine into the indazole core transforms this scaffold from a passive linker into a functional modulator of pharmacokinetics and potency.[2]
This guide provides a technical deep-dive into fluorinated indazole building blocks , addressing the specific challenges of regioselective synthesis , pKa modulation , and metabolic stabilization .[2] It is designed to move beyond basic synthesis, offering decision-making frameworks for Structure-Activity Relationship (SAR) optimization.[1][2]
Part 1: The Medicinal Chemistry Rationale
Electronic Profiling and pKa Modulation
The introduction of a fluorine atom onto the benzene ring of the indazole scaffold exerts a profound inductive effect ($ -I $), significantly altering the acidity of the N-H proton.[2] This modulation is critical for optimizing binding affinity (H-bond donor capability) and membrane permeability.[1][2]
Unsubstituted Indazole pKa: ~13.9 (in H₂O/DMSO extrapolation).[1][2]
Fluorinated Effect: Substitution at the C4, C5, C6, or C7 positions lowers the pKa, making the N-H more acidic.
C4-Fluoro / C7-Fluoro: exert the strongest effect on N1/N2 acidity due to proximity to the nitrogen lone pairs.
C5-Fluoro / C6-Fluoro: exert a moderate effect, often preferred when fine-tuning H-bond strength without drastically altering solubility.
Metabolic Stability (The "Fluorine Scan")
Metabolic hotspots in indazoles typically occur at the electron-rich C5 and C6 positions (oxidative metabolism by CYPs).[1][2]
C5-F Substitution: Blocks CYP-mediated hydroxylation at the most reactive site, extending half-life ($ t_{1/2} $).[1][2]
C6-F Substitution: Often used to block soft spots or to modulate the dihedral angle of C3-substituents via steric repulsion.
Decision Framework: Selecting the Isomer
The following logic gate visualizes the selection process for specific fluorinated isomers during Lead Optimization.
Figure 1: Strategic selection of fluorinated indazole isomers based on medicinal chemistry objectives.
Part 2: Synthetic Strategies & Protocols
De Novo Ring Construction
While direct fluorination of the indazole ring is possible (e.g., using Selectfluor), it often lacks regiocontrol.[2] The preferred industrial route is cyclization of pre-fluorinated precursors .[1][2]
Method A: Diazotization of Fluorinated Anilines (Bartoli Indazole Synthesis)
This is the most robust method for generating 4-, 5-, 6-, or 7-fluoroindazoles on a multi-gram scale.[2]
Diazotization: Cool to 15°C. Add NaNO₂ (1.1 eq) in water dropwise. Stir for 30 min.
Cyclization: Allow the reaction to warm to room temperature (RT) and stir for 4 hours. The diazonium intermediate cyclizes intramolecularly.[1][2]
Workup: Pour into ice water. The product often precipitates.[1][2] Filter and wash with cold water.[1][2]
Purification: Recrystallization from Ethanol/Water.[1][2]
Note: This method avoids the regioselectivity issues of alkylating an existing ring.[1][2]
The Regioselectivity Challenge (N1 vs. N2)
The most critical technical hurdle in indazole chemistry is controlling alkylation at the N1 (thermodynamic) vs. N2 (kinetic) positions.[1][2] Fluorine substitution affects this ratio by altering the nucleophilicity of the nitrogens.[1][2]
N1-Alkylation: Favored by thermodynamic conditions (high temp, reversible bases) and steric bulk at C7.[1][2]
N2-Alkylation: Favored by kinetic conditions, chelating agents, or specific directing groups.[2]
Table 1: Conditions for Regioselective Alkylation of Fluorinated Indazoles
Target Isomer
Base / Solvent
Electrophile
Mechanism Note
N1-Alkyl
NaH / DMF or THF
Alkyl Halide
Thermodynamic control. The anion equilibrates to the more stable N1-substituted form.[1][2]
N1-Alkyl
Cs₂CO₃ / DMF
Alkyl Halide
Standard condition.[1][2] C7-Fluorine may sterically hinder N1, reducing yield slightly compared to non-fluorinated analogs.[1][2]
N2-Alkyl
Meerwein Salt (Et₃O⁺BF₄⁻)
-
Kinetic alkylation.[1][2] Highly selective for N2 but limited to ethyl/methyl groups.[1][2]
N2-Alkyl
DIAD / PPh₃ (Mitsunobu)
Alcohol
Often yields mixtures, but can favor N2 depending on solvent polarity.[1][2]
Part 3: Advanced Functionalization Workflows
C3-Functionalization: The Gateway to Complexity
The C3 position is the primary vector for extending the scaffold into the enzyme binding pocket.[2]
Utility: This intermediate is a "universal donor" for Suzuki, Sonogashira, or Buchwald couplings.[1][2]
Visualizing the Synthetic Workflow
The following diagram illustrates the divergent pathways from a raw fluorinated building block to a complex drug candidate.
Figure 2: Divergent synthetic pathways for functionalizing fluorinated indazoles.
Part 4: Case Studies in Drug Discovery
Vericiguat: The Bioisosteric Success
While Vericiguat (Verquvo®) technically utilizes a 5-fluoro-1H-pyrazolo[3,4-b]pyridine (5-fluoro-7-azaindazole) core, it represents the pinnacle of this scaffold's application.
Role of Fluorine: The 5-fluoro substituent on the core, combined with a 2-fluorobenzyl group at N1, optimizes the lipophilic profile and metabolic stability against oxidative deamination.
Mechanism: Soluble Guanylate Cyclase (sGC) stimulator for heart failure.[1][2][4][5]
Lesson: The 5-fluoro substitution pattern is a validated motif for achieving oral bioavailability in fused pyrazole systems.[1][2]
Emerging Candidates: ROCK1 Inhibitors
Recent literature highlights 6-fluoroindazole derivatives as potent Rho-associated protein kinase (ROCK1) inhibitors.[1]
Observation: In comparative studies, 6-fluoro analogs demonstrated superior potency ($ IC_{50} = 14 ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Causality: The fluorine at C6 likely modulates the electronic environment of the binding pocket or induces a favorable conformational twist that the C4 isomer prevents due to steric clash with the C3 substituent.[2]
References
FDA Approval Package: Vericiguat . U.S. Food and Drug Administration.[1][2][6][7][8][9] [Link]
2-fluoro-N-(1H-indazol-5-yl)benzamide molecular weight and formula
Executive Summary 2-Fluoro-N-(1H-indazol-5-yl)benzamide (CAS: 710329-44-5) is a synthetic small molecule belonging to the N-arylbenzamide class, characterized by a 1H-indazol-5-amine core coupled to a 2-fluorobenzoyl moi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Fluoro-N-(1H-indazol-5-yl)benzamide (CAS: 710329-44-5) is a synthetic small molecule belonging to the N-arylbenzamide class, characterized by a 1H-indazol-5-amine core coupled to a 2-fluorobenzoyl moiety.[1] This compound serves as a critical pharmacophore scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., VEGFR, FLT3, and ROCK inhibitors). Its structural architecture combines a "hinge-binding" indazole motif with a hydrophobic fluorophenyl cap, making it a versatile building block for exploring Structure-Activity Relationships (SAR) in drug discovery.
Terminal Group: 2-Fluorophenyl ring (ortho-fluorine provides metabolic stability and conformational locking via intramolecular H-bonding).
Synthetic Pathway & Methodology
The synthesis of 2-fluoro-N-(1H-indazol-5-yl)benzamide typically proceeds via a nucleophilic acyl substitution (amide coupling). The 2-fluorine substituent on the benzoyl ring exerts an electron-withdrawing effect, slightly increasing the electrophilicity of the carbonyl carbon, facilitating the attack by the 5-aminoindazole nucleophile.
Reaction Workflow (Graphviz)
Figure 1: Convergent synthesis strategy utilizing peptide coupling reagents to form the amide bond.
Detailed Experimental Protocol
Objective: Synthesis of 2-fluoro-N-(1H-indazol-5-yl)benzamide on a 1.0 mmol scale.
Activation:
Charge a round-bottom flask with 2-fluorobenzoic acid (140 mg, 1.0 mmol) and anhydrous DMF (5 mL).
Stir at room temperature for 15 minutes to generate the activated ester species.
Coupling:
Add 5-aminoindazole (133 mg, 1.0 mmol) to the reaction mixture.
Stir the reaction under nitrogen atmosphere at 25°C for 12–16 hours.
Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS (Target m/z: 256.1 [M+H]+).
Work-up & Purification:
Dilute the mixture with EtOAc (50 mL) and wash sequentially with saturated NaHCO₃ (2x), water, and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
Purify the crude residue via flash column chromatography (SiO₂; Gradient: 0–5% MeOH/DCM) to yield the title compound as an off-white solid.
Medicinal Chemistry Context: The Indazole Privilege
This molecule is not merely a random chemical entity; it represents a "privileged structure" in kinase inhibitor design.
Mechanism of Action (Hinge Binding)
The 1H-indazole moiety mimics the adenine ring of ATP. In the ATP-binding pocket of protein kinases:
N1 (Indazole NH): Acts as a Hydrogen Bond Donor to the kinase hinge region (e.g., Glu residue backbone carbonyl).
N2 (Indazole N): Acts as a Hydrogen Bond Acceptor from the kinase hinge (e.g., backbone NH).
Structural Logic Diagram
Figure 2: Pharmacophore mapping of the molecule within a theoretical kinase binding pocket.
Biological Applications
While specific clinical data for this exact CAS is limited, analogues containing this core are utilized in:
FLT3 Inhibition: Treatment of Acute Myeloid Leukemia (AML).
TrkB Agonism/Antagonism: Neuroprotective agents (e.g., 7,8-dihydroxyflavone analogues often share structural overlap with indazole amides).
ROCK1/2 Inhibition: Glaucoma and hypertension research.
References
National Center for Biotechnology Information. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). PMC. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2016). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles. Retrieved from [Link]
Heterocyclic Amide Derivatives for Kinase Inhibitor Research: A Technical Guide
Executive Summary This technical guide addresses the structural utility, synthetic challenges, and biological validation of heterocyclic amide derivatives in kinase inhibitor discovery. While the kinase hinge region typi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide addresses the structural utility, synthetic challenges, and biological validation of heterocyclic amide derivatives in kinase inhibitor discovery. While the kinase hinge region typically demands hydrogen bond donor/acceptor motifs, the amide bond —specifically when bridging heterocyclic scaffolds—serves a dual function: it acts as a critical "anchor" in Type II inhibition (stabilizing the DFG-out conformation) and provides a tunable vector for exploring the ribose and solvent-front pockets. This guide moves beyond basic medicinal chemistry to provide actionable protocols for synthesis, SAR optimization, and validation.
Part 1: Structural Basis & Rational Design
The Amide as a Pharmacophoric Anchor
In kinase drug design, the heterocyclic amide is rarely just a linker; it is an active participant in the binding event.
Type I Binding (ATP-Competitive): In this mode, the heterocycle (e.g., pyrazole, pyridine) mimics the adenine ring of ATP. The amide substituent often extends into the solvent-exposed region , improving solubility and pharmacokinetic (PK) properties without disrupting the hinge interaction.
Type II Binding (Allosteric/DFG-out): This is where the amide functionality is paramount. Successful Type II inhibitors (e.g., Imatinib, Sorafenib) utilize an amide (or urea) linkage to traverse the "gatekeeper" residue.
Mechanism: The amide nitrogen (donor) and carbonyl (acceptor) form a critical hydrogen bond network with the conserved glutamate (αC-helix) and aspartate (DFG motif) . This "molecular glue" locks the kinase in the inactive conformation.
Visualization of the Pharmacophore
The following diagram illustrates the structural logic of a Type II Heterocyclic Amide Inhibitor, highlighting the specific role of the amide linker.
Caption: Structural logic of Type II Kinase Inhibition. The amide linker serves as the critical bridge, forming H-bonds with the conserved Glu/Asp pair to stabilize the inactive state.
Part 2: Synthetic Strategies for Heterocyclic Amides
Synthesizing electron-deficient heterocyclic amides (common in kinase cores like pyridine or pyrimidine) is non-trivial due to the poor nucleophilicity of the amine or the instability of the acid chloride.
The "Difficult Coupling" Protocol
Standard EDC/NHS coupling often fails with electron-poor amino-heterocycles. The following protocol utilizes T3P (Propylphosphonic Anhydride) , a reagent superior for low-nucleophilicity amines due to low epimerization and high conversion rates.
Reagents:
Carboxylic Acid Partner (1.0 eq)
Heterocyclic Amine Partner (1.1 eq)
T3P (50% w/w in EtOAc, 2.0 eq)
Pyridine or DIPEA (3.0 eq)
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).
Step-by-Step Methodology:
Dissolution: Dissolve the carboxylic acid and heterocyclic amine in dry EtOAc (0.1 M concentration) under an inert atmosphere (N₂).
Base Addition: Add Pyridine (or DIPEA) dropwise. Stir for 10 minutes at 0°C.
Activation: Add T3P solution dropwise. Note: The reaction is exothermic; control temperature.
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor by LC-MS.
Troubleshooting: If conversion is <50% after 24h, heat to 60°C. T3P is thermally stable.
Workup: The byproduct of T3P is water-soluble. Wash the organic layer with water (x2), saturated NaHCO₃ (x2), and brine. Dry over Na₂SO₄.
Purification: Evaporate solvent. Recrystallize or purify via Flash Chromatography (DCM/MeOH gradient).
Part 3: Structure-Activity Relationship (SAR) Optimization
When optimizing the amide motif, researchers must balance potency with metabolic stability.
Electronic Tuning
Amide NH Acidity: In Type II inhibitors, the acidity of the amide NH is crucial for H-bonding with the conserved Glutamate. Adding electron-withdrawing groups (EWGs) like -F or -CF3 to the phenyl ring adjacent to the amide can increase NH acidity, strengthening the H-bond and improving potency.
Bioisosteres: If the amide bond is metabolically labile (hydrolysis), consider:
Urea: (-NH-CO-NH-) Increases H-bond donor capability (used in Imatinib).
Triazole: A rigid, non-hydrolyzable mimetic (though lacks the H-bond donor).
Data Presentation: SAR Impact Table
Hypothetical data illustrating the impact of amide modification on VEGFR2 inhibition.
Compound ID
Linker Motif
R-Group (Tail)
IC50 (nM)
t1/2 (Microsomal)
Note
HA-01
-NH-CO- (Amide)
3-CF3-Phenyl
12
45 min
Baseline Type II binder.
HA-02
-CO-NH- (Reverse)
3-CF3-Phenyl
450
55 min
Loss of H-bond geometry with Glu.
HA-03
-NH-CO-NH- (Urea)
3-CF3-Phenyl
4
38 min
Enhanced H-bonding; improved potency.
HA-04
-NH-CO-
3-Me-Phenyl
85
48 min
Loss of electronic withdrawal reduces NH acidity.
Part 4: Experimental Validation Protocols
Biochemical Assay: TR-FRET (LanthaScreen™)
To determine the IC50 of your heterocyclic amide derivatives, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended for its high sensitivity and low background.
Principle: Detects the binding of an Alexa Fluor® labeled tracer to the kinase active site. The inhibitor displaces the tracer, reducing the FRET signal between the tracer and a Eu-labeled anti-tag antibody.
Protocol:
Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Prepare a 10-point dose-response curve of the test compound in DMSO (3-fold serial dilutions). Final DMSO concentration in assay should be <1%.
Tracer Addition: Add Alexa Fluor® Tracer (concentration = Kd of tracer for specific kinase).
Incubation: Add 5 µL Compound + 5 µL Kinase/Ab Mix + 5 µL Tracer to a 384-well white low-volume plate.
Equilibrium: Centrifuge plate (1000 rpm, 1 min) and incubate for 60 mins at RT in the dark.
Read: Measure fluorescence on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).
Analysis: Calculate TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Compound] to derive IC50.
Cellular Target Engagement: Western Blot
Validating that the amide derivative permeates the cell and inhibits the kinase in a physiological environment.
Protocol:
Cell Culture: Seed relevant cancer cells (e.g., A549 for EGFR, HT29 for BRAF) at 0.5 x 10⁶ cells/well in 6-well plates. Allow to adhere overnight.
Starvation: Replace medium with serum-free medium for 12–24 hours (synchronizes cells/reduces basal noise).
Treatment: Treat cells with Test Compound (at 1x, 5x, 10x IC50) for 2–4 hours.
Stimulation: Stimulate pathway (e.g., add EGF 100 ng/mL for 15 min) to induce phosphorylation.
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase/Protease Inhibitor Cocktail.
Detection: Perform SDS-PAGE and Western Blot.
Primary Ab: Anti-Phospho-Kinase (Target).
Control Ab: Anti-Total-Kinase (Loading control).
Result: A dose-dependent decrease in the Phospho-band intensity confirms cellular target engagement.
Part 5: Integrated Screening Workflow
The following Graphviz diagram outlines the decision matrix for advancing a heterocyclic amide hit from virtual screen to lead candidate.
Caption: Integrated Screening Cascade for Kinase Inhibitor Discovery. This workflow prioritizes early potency validation before expensive ADME profiling.
Literature review of N-(indazol-5-yl)benzamide analogs
An In-Depth Technical Guide to N-(Indazol-5-yl)benzamide Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential Abstract The indazole core is a quintessential example of a "privileged scaffold" i...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to N-(Indazol-5-yl)benzamide Analogs: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
Abstract
The indazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Among its many derivatives, the N-(indazol-5-yl)benzamide framework has emerged as a particularly fruitful template for the development of potent and selective modulators of various biological targets, primarily protein kinases. This technical guide provides a comprehensive literature review of N-(indazol-5-yl)benzamide analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, explore the intricate structure-activity relationships (SAR) that govern their potency and selectivity, and survey their diverse therapeutic applications, with a focus on oncology. This guide is structured to provide not just a recitation of facts, but an expert-driven narrative that explains the causality behind experimental design and the rationale for compound optimization, grounded in authoritative, verifiable sources.
The Indazole Scaffold: A Foundation for Drug Discovery
The indazole bicycle, a fusion of benzene and pyrazole rings, possesses a unique combination of physicochemical properties that make it highly attractive for drug design. Its ability to participate in hydrogen bonding as both a donor and acceptor, engage in pi-stacking interactions, and serve as a rigid scaffold to orient functional groups allows for high-affinity binding to a multitude of protein targets. Several FDA-approved drugs, including Axitinib (kinase inhibitor), Niraparib (PARP inhibitor), and Pazopanib (kinase inhibitor), feature the indazole core, underscoring its therapeutic relevance.[1] The N-(indazol-5-yl)benzamide subclass specifically orients a customizable benzamide moiety from the 5-position of the indazole, providing a vector for exploring interactions with solvent-exposed regions or adjacent pockets of a target's active site.
Synthetic Strategies for N-(Indazol-5-yl)benzamide Analogs
The construction of N-(indazol-5-yl)benzamide analogs is primarily achieved through standard amide bond formation. The reliability of this approach allows for the rapid generation of diverse libraries for SAR studies by varying the benzoic acid coupling partner.
Primary Synthetic Pathway: Amide Coupling
The most common and efficient route involves the coupling of 5-aminoindazole with a substituted benzoic acid or its activated form (e.g., an acyl chloride). The causality here is straightforward: the nucleophilic 5-amino group of the indazole readily attacks the electrophilic carbonyl carbon of the benzoic acid derivative.
The general workflow is depicted below. The process typically starts with 5-nitroindazole, which is a commercially available starting material. The nitro group is a poor nucleophile, so it must first be reduced to the key 5-aminoindazole intermediate. This amine is then coupled with the desired benzoic acid derivative to form the final product.
Application Note: High-Fidelity Synthesis of 2-fluoro-N-(1H-indazol-5-yl)benzamide
Executive Summary & Scientific Context The compound 2-fluoro-N-(1H-indazol-5-yl)benzamide represents a critical pharmacophore in the development of kinase inhibitors (e.g., VEGFR, FLT3) and PARP inhibitors. The indazole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
The compound 2-fluoro-N-(1H-indazol-5-yl)benzamide represents a critical pharmacophore in the development of kinase inhibitors (e.g., VEGFR, FLT3) and PARP inhibitors. The indazole moiety mimics the purine ring of ATP, facilitating hydrogen bonding within the kinase hinge region, while the fluorobenzamide tail provides essential hydrophobic interactions and metabolic stability.
The Synthetic Challenge:
The primary synthetic hurdle is regioselectivity . 5-amino-1H-indazole possesses three potential nucleophilic sites:
While the exocyclic amine is kinetically favored for acylation, the N1 position can compete, particularly under aggressive basic conditions or with highly reactive acyl chlorides. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent. HATU is selected over EDC/HOBt for its faster kinetics and lower racemization risk (though less relevant here), but primarily because the 7-azabenzotriazole leaving group effectively minimizes N1-acylation by promoting rapid reaction at the most nucleophilic center (the exocyclic amine) under mild conditions.
Reaction Scheme & Mechanism
The synthesis proceeds via the in situ generation of an activated O-azabenzotriazolyl ester of 2-fluorobenzoic acid, followed by nucleophilic attack by the 5-aminoindazole.
Chemical Equation:
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow of HATU-mediated activation and subsequent aminolysis.
Materials & Stoichiometry
To ensure reproducibility, use the following stoichiometric ratios. The slight excess of acid and coupling agent ensures complete consumption of the limiting reagent (the amine), which is often more expensive or harder to remove.
Component
Role
Equiv.
MW ( g/mol )
Mass/Vol (Example)
5-Amino-1H-indazole
Limiting Reagent
1.0
133.15
133 mg
2-Fluorobenzoic Acid
Acid Component
1.1
140.11
154 mg
HATU
Coupling Agent
1.2
380.23
456 mg
DIPEA
Base
3.0
129.24
522 µL
DMF (Anhydrous)
Solvent
N/A
N/A
3.0 mL (0.33 M)
Critical Note: DMF must be anhydrous (water < 50 ppm). Water competes with the amine for the active ester, hydrolyzing it back to the acid and reducing yield.
Detailed Experimental Protocol
Phase 1: Activation of Carboxylic Acid
Preparation: In a dry 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorobenzoic acid (1.1 equiv) in anhydrous DMF.
Base Addition: Add DIPEA (3.0 equiv). The solution may warm slightly due to deprotonation.
Activation: Add HATU (1.2 equiv) in a single portion.
Observation: The solution typically turns yellow/orange.
Time: Stir at room temperature (20–25 °C) for 15–20 minutes . This allows the formation of the highly reactive O-At active ester.
Phase 2: Coupling Reaction
Amine Addition: Add 5-amino-1H-indazole (1.0 equiv) directly to the reaction mixture.
Note: If the amine is solid, add it as a powder. If solubility is an issue, predissolve in minimal DMF.
Reaction: Stir the mixture at room temperature for 4 to 16 hours .
Monitoring: Monitor by LC-MS or TLC (Mobile Phase: 5% MeOH in DCM).
Checkpoint: The limiting amine (5-aminoindazole) should be fully consumed. The target mass [M+H]+ = 256.1 should be the dominant peak.
Phase 3: Workup & Isolation
Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).
Wash:
Wash 2x with Sat. NaHCO₃ (removes unreacted acid and HOAt byproduct).
Wash 1x with Water (removes DMF).
Wash 1x with Brine (removes residual water).
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure.[2]
Purification:
Method A (Precipitation): Triturate the crude solid with cold Dichloromethane (DCM) or Diethyl Ether. The product often precipitates while impurities remain in solution.
Method B (Flash Chromatography): If purity <95%, purify via silica gel chromatography.
Gradient: 0% → 10% Methanol in DCM.
Note: The indazole NH is polar; higher MeOH % may be needed to elute.
Process Workflow & Decision Logic
This workflow includes built-in "Self-Validating" checkpoints to prevent wasted time on failed batches.
Figure 2: Operational workflow with decision gates for incomplete reactions.
Troubleshooting & Optimization
Issue: N1-Acylation (Bis-acylation)
Symptom:[3][4][5][6][7][8] LCMS shows a mass of [M+H]+ corresponding to two benzoyl groups, or NMR shows a shift in the indazole protons.
Solution: This occurs if base concentration is too high or temperature is uncontrolled.
Reduce DIPEA to 2.0 equiv.
Cool reaction to 0 °C during HATU addition, then warm to RT.[2][9]
Alternative: Use N1-Boc-5-aminoindazole . The Boc group protects the N1 position. Post-coupling, remove Boc with TFA/DCM (1:1) [1].
Issue: Low Conversion
Symptom:[3][4][5][6][7][8] Starting material (amine) persists after 16h.
Solution: The 2-fluoro substituent provides steric hindrance and electron withdrawal.
Switch solvent to NMP (N-methyl-2-pyrrolidone) for higher solubility and rate.
Increase temperature to 50 °C (monitor closely for N1-acylation).
References
Vertex Pharmaceuticals. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). National Institutes of Health (PMC).
BenchChem. (2025).[1][8][9][10] Application Notes and Protocols: The Use of 5-Cyclopropyl-2-fluorobenzoic Acid in Medicinal Chemistry. BenchChem Application Library.
Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds.
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
Amide coupling conditions for 5-aminoindazole derivatives
Application Note & Protocol Topic: Strategic Amide Coupling of 5-Aminoindazole Derivatives for Pharmaceutical Research Introduction: The Significance of 5-Aminoindazole Amides The indazole scaffold is a privileged hetero...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Strategic Amide Coupling of 5-Aminoindazole Derivatives for Pharmaceutical Research
Introduction: The Significance of 5-Aminoindazole Amides
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant molecules, particularly kinase inhibitors. Within this class, 5-aminoindazole serves as a critical building block, providing a key vector for molecular elaboration through the formation of an amide bond. The resulting N-(1H-indazol-5-yl)amide moiety is prevalent in a multitude of drug candidates and approved therapeutics.
However, the synthesis of these amides is not always straightforward. Amide bond formation, while one of the most frequently performed reactions in drug discovery, presents unique challenges when one of the coupling partners is an electron-deficient amine.[1][2] 5-Aminoindazole, as a heterocyclic aniline derivative, exhibits reduced nucleophilicity due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system.[3] This inherent lack of reactivity can lead to sluggish reactions, low yields, and the formation of undesirable side products when using standard coupling protocols.
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on selecting and optimizing amide coupling conditions specifically for 5-aminoindazole and its derivatives. We will delve into the mechanistic rationale behind reagent selection, provide detailed, field-proven protocols, and offer troubleshooting strategies to ensure robust and reproducible synthesis of these valuable compounds.
The Core Challenge: Overcoming the Low Nucleophilicity of 5-Aminoindazole
The primary obstacle in the acylation of 5-aminoindazole is its attenuated nucleophilicity compared to aliphatic amines.[3] This necessitates a highly effective activation of the carboxylic acid coupling partner to create a sufficiently electrophilic species that can be readily attacked by the weakly nucleophilic indazole amine. The choice of coupling reagent is therefore the most critical parameter for success.
The general process involves two fundamental steps:
Carboxylic Acid Activation: The coupling reagent reacts with the carboxylic acid to convert the hydroxyl group into a better leaving group, forming a highly reactive intermediate.[1]
Nucleophilic Acyl Substitution: The 5-aminoindazole attacks the activated carbonyl carbon, displacing the leaving group to form the thermodynamically stable amide bond.
The following sections will compare the most effective classes of coupling reagents for this specific application.
Strategic Selection of Coupling Reagents
Carbodiimides with Additives: The Workhorse Method
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), are widely used due to their cost-effectiveness and ease of use.[4] EDC is particularly advantageous because its urea byproduct is water-soluble, simplifying purification via aqueous workup.[4][5]
Mechanism of Action & The Critical Role of Additives:
EDC reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct, especially when the amine nucleophile is weak.[4] To prevent this and to minimize racemization of chiral carboxylic acids, the use of a nucleophilic additive is essential .
Additives like 1-hydroxybenzotriazole (HOBt) or its safer, more effective successor, OxymaPure (ethyl cyanohydroxyiminoacetate), intercept the O-acylisourea to form an activated ester.[2][7] This active ester is more stable than the O-acylisourea but sufficiently reactive to be readily acylated by the 5-aminoindazole.
Figure 1: EDC/HOBt activation pathway.
Uronium/Aminium Salts: The High-Efficiency Method
For particularly challenging couplings, uronium or aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are the reagents of choice.[8]
Mechanism of Action & Superiority for Weak Nucleophiles:
HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt). It reacts with a carboxylate anion (formed in the presence of a non-nucleophilic base like DIPEA) to generate a highly reactive OAt-active ester.[7][8] The nitrogen atom in the pyridine ring of the HOAt moiety accelerates the subsequent aminolysis step, making HATU exceptionally effective for coupling with poorly nucleophilic amines like 5-aminoindazole.[8][9] While more expensive than EDC, HATU often provides faster reaction times and higher yields for difficult substrates.
Phosphonium Salts: A Robust Alternative
Phosphonium salts such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) function similarly to uronium salts, forming a reactive OBt-active ester.[9] They are highly efficient and represent another excellent option for difficult couplings, including those involving sterically hindered components.[1]
Acyl Halide Formation: The "Forced" Method
When all else fails, a carboxylic acid can be converted to its most reactive form, an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[6][10] The resulting acyl chloride is highly electrophilic and will typically react with 5-aminoindazole.
Causality and Caveats:
This method is effective due to the extreme reactivity of the acyl chloride. However, this reactivity comes at a cost. The conditions are harsh and can be incompatible with sensitive functional groups elsewhere in the molecule.[1] Furthermore, these reagents are hazardous and require careful handling. This approach should be considered a last resort after more modern coupling reagents have proven ineffective.[11]
Harsh conditions; low functional group tolerance; hazardous reagents.[1]
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.
Microwave-assisted synthesis of indazole benzamides
Application Note: Accelerated Discovery of Indazole Benzamides via Microwave-Assisted Organic Synthesis (MAOS) Executive Summary & Strategic Rationale The N-(1H-indazol-3-yl)benzamide scaffold is a privileged pharmacopho...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Accelerated Discovery of Indazole Benzamides via Microwave-Assisted Organic Synthesis (MAOS)
Executive Summary & Strategic Rationale
The N-(1H-indazol-3-yl)benzamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for potent VEGFR/PDGFR kinase inhibitors (e.g., Axitinib, Linifanib).[1] However, the conventional thermal synthesis of these molecules is often bottlenecked by two factors: the slow kinetics of the initial SNAr cyclization to form the indazole core and the steric hindrance often encountered during the subsequent amidation of the electron-poor 3-aminoindazole.[1]
This guide details a high-throughput, microwave-assisted protocol that reduces total synthesis time from ~24 hours to under 60 minutes while improving purity profiles.[1]
Why Microwave Irradiation?
Dielectric Heating: Unlike conductive heating (oil baths), microwaves couple directly with polar molecules (solvents and reagents), generating internal heat.[1] This allows for rapid "superheating" of solvents like ethanol and water above their boiling points in pressurized vessels.
Kinetic Acceleration: The Arrhenius equation dictates that reaction rates double for every 10°C increase. Microwave reactors safely access temperatures (120–180°C) that are difficult to maintain in open-reflux systems, driving difficult cyclizations to completion in minutes.[1]
Cleaner Profiles: Rapid heating profiles minimize the "thermal history" of the sample, reducing the formation of degradation byproducts common in prolonged reflux.[1]
Biological Relevance & Target Scaffold
The target workflow constructs the 3-benzamidoindazole skeleton. This structure mimics the ATP-binding hinge region of kinases, making it a critical target for oncology drug discovery.[1]
Figure 1: Structural logic of the target scaffold.[1] The indazole core acts as the primary anchor in the kinase active site.[1]
Experimental Protocols
Phase 1: Synthesis of the 3-Aminoindazole Core
Objective: Rapid formation of the bicyclic core via nucleophilic aromatic substitution (SNAr) followed by in-situ cyclization.
Work-up: Cool to room temperature (compressed air cooling). Pour the reaction mixture into ice water (20 mL). The product, 3-aminoindazole, typically precipitates as a white/off-white solid.[1]
Purification: Filter and wash with cold water. Recrystallize from ethanol if necessary.
Expert Insight: Conventional reflux for this step requires 12–18 hours. The microwave protocol completes it in 15 minutes with yields typically >85% due to the "pressure effect" enhancing the SNAr rate.
Phase 2: Amide Coupling (Benzamide Formation)
Objective: Acylation of the exocyclic amine. 3-aminoindazoles are weak nucleophiles, making standard couplings slow.[1]
Reduce Hydrazine excess from 3.0 to 2.0 equiv. Ensure headspace is sufficient.
Incomplete Coupling
Poor solubility of 3-aminoindazole.
Switch solvent from THF to DMF or NMP. Increase Temp to 120°C.
References
Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 2012.[4]
Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks, 2025.
Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation. Tetrahedron Letters, 2005.[1][5]
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 2020.[1][6]
Safety Considerations for Microwave Synthesis. CEM Corporation Application Note.
Application Note: Strategic Utilization of 2-Fluoro-N-(1H-indazol-5-yl)benzamide in Kinase-Targeted SAR Campaigns
Executive Summary & Molecule Profile[1][2] 2-fluoro-N-(1H-indazol-5-yl)benzamide (CAS: 710329-44-5) represents a "privileged scaffold" in medicinal chemistry, specifically within the design of Type II Kinase Inhibitors ....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile[1][2]
2-fluoro-N-(1H-indazol-5-yl)benzamide (CAS: 710329-44-5) represents a "privileged scaffold" in medicinal chemistry, specifically within the design of Type II Kinase Inhibitors . This application note details the protocols for utilizing this fragment to probe the ATP-binding pocket of tyrosine kinases (e.g., VEGFR2, BCR-ABL, ROCK).
The molecule features two critical pharmacophores:
The Indazole "Head": Mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
The 2-Fluoro-Benzamide "Tail": The amide linker acts as a hydrogen bond donor/acceptor pair, often interacting with the conserved DFG-Asp or Glu residues in the
C-helix. The ortho-fluorine atom provides conformational restriction and metabolic protection.
Chemical Profile
Property
Specification
IUPAC Name
2-fluoro-N-(1H-indazol-5-yl)benzamide
Molecular Formula
C₁₄H₁₀FN₃O
Molecular Weight
255.25 g/mol
Core Application
Fragment-Based Drug Discovery (FBDD), Kinase SAR, Type II Inhibitor Design
Primary Targets
VEGFR, PDGFR, ROCK, BCR-ABL
Scientific Rationale: The "Fluorine Effect" in SAR
In Structure-Activity Relationship (SAR) studies, the inclusion of the fluorine atom at the ortho position of the benzamide ring is not arbitrary. It serves three distinct mechanistic functions that must be validated during library generation:
Conformational Locking: The high electronegativity of fluorine creates a dipole interaction with the adjacent amide hydrogen or carbonyl oxygen. This restricts bond rotation, pre-organizing the molecule into a bioactive planar conformation that reduces the entropic penalty upon binding to the kinase active site .
Metabolic Blocking: The C-F bond is stronger than the C-H bond, preventing oxidative metabolism (hydroxylation) at the vulnerable ortho position, thereby improving the pharmacokinetic (PK) profile.
Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the amide proton, potentially strengthening the hydrogen bond with the kinase glutamate or aspartate residues.
Objective: To synthesize a focused SAR library around the 2-fluoro-N-(1H-indazol-5-yl)benzamide core to optimize potency against a target kinase (e.g., VEGFR2).
Workflow Diagram: Synthesis Logic
Caption: Logical flow for synthesizing and expanding the SAR library starting from the core scaffold.
Step-by-Step Synthesis Protocol
Reagents:
5-Aminoindazole (1.0 eq)
2-Fluorobenzoic acid derivatives (1.1 eq)
HATU (1.2 eq)
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
Solvent: DMF (Anhydrous)
Procedure:
Activation: Dissolve the specific 2-fluorobenzoic acid derivative in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere. Add DIPEA and stir for 5 minutes.
Coupling Agent: Add HATU in one portion. Stir for 10 minutes at room temperature to form the activated ester.
Addition: Add 5-Aminoindazole.
Reaction: Stir the mixture at ambient temperature for 4–16 hours. Monitor reaction progress via LC-MS (Target mass: [M+H]+ = 256.1 for core).
Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.
Purification: Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
Critical Control Point: Ensure the N1-position of the indazole remains unprotected during this step if N1-alkylation is planned for Phase 2 SAR. If N1-substitution is not desired, the H-bond donor at N1 is often critical for hinge binding .
Objective: Quantify the inhibitory potency (IC₅₀) of the scaffold and its derivatives.
Assay Principle: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
This assay measures the phosphorylation of a substrate peptide by the kinase. The 2-fluoro-N-(1H-indazol-5-yl)benzamide scaffold acts as a competitive inhibitor for the ATP binding site.
Protocol
Enzyme Prep: Dilute human recombinant VEGFR2 kinase (0.5 nM final) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Compound Transfer: Acoustic transfer 10 nL of compound (in DMSO) to the 384-well plate.
Pre-Incubation: Incubate kinase with compound for 15 minutes (allows for "Type II" slow-binding kinetics observation).
Reaction Start: Add ATP (at Km, approx. 10 µM) and Fluorescein-labeled Poly-GT substrate.
Incubation: 1 hour at Room Temperature.
Detection: Add EDTA (to stop reaction) and Terbium-labeled anti-phosphotyrosine antibody.
Read: Measure TR-FRET signal (Ex: 340 nm, Em: 495 nm/520 nm) on a multimode plate reader.
Data Analysis & Interpretation
Calculate IC₅₀ using a 4-parameter logistic fit.
Representative SAR Data (Hypothetical Validation Set):
Compound ID
R-Group (Benzamide)
Indazole Core
IC₅₀ (VEGFR2) nM
Interpretation
IND-05 (Ref)
2-Fluoro
5-Amino
45
Baseline Potency
IND-06
H (Unsubstituted)
5-Amino
320
Loss of potency (Conformational entropy)
IND-07
2-Chloro
5-Amino
55
Steric bulk tolerated, but lipophilicity increases
The following diagram illustrates the downstream effects of inhibiting the VEGFR2 pathway using the Indazole-Benzamide scaffold.
Caption: Signal transduction blockade by the indazole-benzamide inhibitor at the receptor level.
References
PubChem. (2025).[1] Compound Summary for CID 25174103: 3-{5-[(2-Fluorophenyl)amino]-1h-Indazol-1-Yl}-N-(3,4,5-Trimethoxyphenyl)benzamide.[2] National Library of Medicine. [Link][2]
Liu, Y., et al. (2023).[3] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]
Moriarty, K. J., et al. (2008).[4] Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters. [Link]
Cioffi, C. L., et al. (2013).[3] Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. Bioorganic & Medicinal Chemistry Letters. [Link]
Application Note: High-Throughput Synthesis of Kinase Inhibitor Libraries Utilizing the Indazole Scaffold
Abstract The indazole scaffold represents a "privileged structure" in kinase inhibitor discovery due to its ability to mimic the purine ring of ATP, facilitating high-affinity binding to the kinase hinge region. This App...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The indazole scaffold represents a "privileged structure" in kinase inhibitor discovery due to its ability to mimic the purine ring of ATP, facilitating high-affinity binding to the kinase hinge region. This Application Note provides a validated, modular protocol for the parallel synthesis of 3,5-disubstituted-1H-indazole libraries. We detail a robust synthetic route utilizing a 3-iodo-1H-indazole intermediate, allowing for divergent functionalization at the N1 (solubility/permeability tuning) and C3 (hinge/gatekeeper interaction) positions. Included are optimized reaction conditions, purification strategies, and biological validation metrics.
Introduction: The Indazole Advantage in Kinase Targeting[1]
Protein kinases share a conserved ATP-binding pocket located between the N-terminal and C-terminal lobes.[1] Successful Type I and Type II inhibitors typically possess a heterocycle that anchors the molecule via hydrogen bonds to the "hinge region" (residues connecting the two lobes).
Structural Rationale
The
-indazole core offers a distinct advantage over other scaffolds (e.g., quinolines or pyrimidines) due to its specific hydrogen-bonding capability:
N2 Nitrogen: Acts as a hydrogen bond acceptor (HBA) interacting with the backbone NH of the hinge residues.
N1-H (or C3-substituent): Can serve as a hydrogen bond donor (HBD) or vector for extending into the hydrophobic pocket.
Notable FDA-approved kinase inhibitors utilizing the indazole core include Axitinib (VEGFR inhibitor) and Entrectinib (TRK/ROS1 inhibitor) [1].
Library Design Strategy
To maximize structure-activity relationship (SAR) data, this protocol employs a Divergent Parallel Synthesis strategy.
Core: 3-iodo-5-nitro-1H-indazole (allows functionalization at N1, C3, and C5).
Diversity Point 1 (N1): Alkylation/Arylation to modulate lipophilicity and solvent-front interactions.
Diversity Point 2 (C3): Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to target the gatekeeper residue or hydrophobic back-pocket.
Experimental Workflow Visualization
The following diagram outlines the critical path from scaffold generation to biological validation.
Figure 1: Modular workflow for the generation of 3,5-disubstituted indazole libraries. Colors indicate distinct operational phases.
Detailed Protocols
Phase I: Scaffold Preparation (Scale-Up)
Objective: Synthesis of 3-iodo-5-nitro-1H-indazole.
Rationale: Direct iodination at C3 is regioselective. The nitro group at C5 serves as a handle for future modifications (reduction/amination), though this protocol focuses on N1/C3 diversity.
Rationale: The C3-iodo position is highly reactive towards Pd-catalyzed cross-coupling, allowing the introduction of aryl/heteroaryl groups to bind the hydrophobic pocket.
General Procedure (Per Well):
Dissolve N1-substituted intermediate (from Step A) in 1,4-Dioxane (1.0 mL).
Hz) indicating successful Heck-type or Suzuki coupling if vinyl boronic acids are used.
Biological Validation: Kinase Inhibition Assay
To validate the library, screen against a panel of relevant kinases (e.g., VEGFR2, c-Met, SRC).
Protocol (ADP-Glo™ Kinase Assay - Promega):
Preparation: Dilute inhibitors in DMSO to
final concentration.
Enzyme Reaction:
Add 2
L Kinase (e.g., VEGFR2, 5 ng/well) in reaction buffer.
Add 1
L Inhibitor. Incubate 10 min.
Add 2
L ATP/Substrate mix (ATP at ).
Incubate at RT for 60 min.
Detection:
Add 5
L ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.
Add 10
L Kinase Detection Reagent (converts ADP to ATP Luciferase). Incubate 30 min.
Read: Measure Luminescence. Calculate
using a 4-parameter logistic fit.
Pathway Interaction Diagram
The following diagram illustrates the molecular interaction mechanism of the synthesized indazole inhibitors within the kinase active site (specifically modeling Type II inhibition similar to Axitinib).
Figure 2: Interaction map of Indazole inhibitors within the kinase ATP-binding pocket. Note the critical H-bond at the hinge and C3 extension into the hydrophobic pocket.
Troubleshooting Guide
Issue
Probable Cause
Solution
Low Yield in Step 1
Incomplete iodination
Increase equivalents; Ensure basic pH (KOH) is maintained.
Regioisomer Mix (N1 vs N2)
Alkylation ambiguity
Use in DMF (favors N1). Verify by NOESY NMR (N1-Me shows NOE to C7-H).
Suzuki Coupling Failure
Catalyst poisoning
Ensure N1 is protected/substituted. Free NH can bind Pd. Degas solvents thoroughly.
Protodeboronation
Unstable Boronic Acid
Switch to Pinacol Ester or Potassium Trifluoroborate salts.
References
Roskoski, R. Jr. (2024).[5] Properties of FDA-approved small molecule protein kinase inhibitors. Blue Ridge Institute for Medical Research. [Link]
Song, Y., et al. (2023). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. National Institutes of Health (PMC). [Link]
Bylund, J., et al. (2025). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Vanderbilt Specialized Chemistry Center. [Link]
Advanced Crystallization Protocols for N-Indazolyl Benzamide Derivatives
Executive Summary & Scientific Context N-indazolyl benzamide derivatives represent a privileged scaffold in medicinal chemistry, particularly as Type II kinase inhibitors targeting VEGFR, PDGFR, and BCR-ABL (e.g., Axitin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
N-indazolyl benzamide derivatives represent a privileged scaffold in medicinal chemistry, particularly as Type II kinase inhibitors targeting VEGFR, PDGFR, and BCR-ABL (e.g., Axitinib analogues). These molecules typically exhibit "brick dust" physicochemical properties: high melting points (>200°C), rigid planarity, and poor aqueous solubility.
The crystallization of these derivatives is critical not only for purification but for controlling polymorphism . Variations in the hydrogen-bonding network (involving the indazole N-H and the amide carbonyl) can lead to distinct crystal lattices with vastly different dissolution rates and bioavailabilities.
This guide moves beyond standard textbook recipes, offering field-proven protocols for isolating thermodynamically stable polymorphs and growing single crystals for X-ray diffraction (XRD).
Pre-Crystallization Characterization
Before attempting crystallization, a solubility profile must be established. N-indazolyl benzamides generally follow the solubility trends in Table 1.
Objective: To grow high-quality single crystals for XRD and identify metastable polymorphs.
Mechanism: Slow diffusion of a volatile anti-solvent into a solution decreases solubility gradually, minimizing nucleation sites and promoting large, defect-free crystal growth.
Materials
Vessel: 2-vial system (small 4mL vial inside a larger 20mL scintillation vial).
Solvent A (Good): DMF or DMSO.
Solvent B (Bad/Volatile): Ethanol, Methanol, or Acetone.
Step-by-Step Methodology
Dissolution: Dissolve 10 mg of the N-indazolyl benzamide derivative in 0.5 mL of Solvent A (DMF). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.
Inner Vial Setup: Place the open 4mL vial containing the API solution inside the 20mL scintillation vial.
Outer Reservoir: Carefully pipette 3–5 mL of Solvent B (Ethanol) into the outer vial. Crucial: Do not let Solvent B spill into the inner vial.
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent external evaporation.
Equilibration: Store at ambient temperature (20–25°C) in a vibration-free environment.
Why this works: The volatile ethanol vapor diffuses into the DMF solution. Since the compound is less soluble in ethanol, the saturation point is reached slowly. This avoids "crashing out" amorphous solids.
Objective: High-yield purification (>90% recovery) and isolation of the thermodynamically stable form.
Method: "Crash and Cool" – A hybrid approach using temperature and composition swings.
Experimental Workflow Diagram
Figure 1: Hybrid Cooling/Anti-Solvent Crystallization Workflow for Benzamide Derivatives.
Detailed Protocol
Saturation: Suspend 5.0 g of crude material in 50 mL of Ethanol (absolute). Heat to reflux (78°C).
Note: If not fully soluble, add DMF dropwise (max 10% v/v) until clear.
Hot Filtration: While maintaining reflux temperature, filter the solution to remove mechanical impurities (dust, silica).
Controlled Cooling (Phase 1): Allow the filtrate to cool slowly to 40–45°C (stirring at 200 RPM).
Seeding (Critical Step): At 40°C, add a "seed" crystal of the desired polymorph (if available). This prevents the formation of kinetic (unstable) polymorphs.
Anti-Solvent Addition: Slowly add Water (or Heptane) dropwise.
Ratio: Target a final solvent:anti-solvent ratio of 1:1.
Final Cooling (Phase 2): Once the anti-solvent is added, cool the slurry to 0–5°C over 2 hours.
Isolation: Filter the white precipitate using a Buchner funnel. Wash with cold Ethanol/Water (1:1).
Drying: Dry in a vacuum oven at 50°C for 12 hours. Caution: N-indazolyl benzamides can form solvates. Verify desolvation via TGA (Thermogravimetric Analysis).
Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode with benzamide derivatives is liquid-liquid phase separation (oiling out) instead of crystallization.
Mechanism: This occurs when the anti-solvent lowers the solubility of the liquid drug phase faster than the crystal nucleation rate.
Solutions:
Temperature Control: Keep the temperature higher during anti-solvent addition (above the oiling-out boundary), then seed, then cool.
Surfactants: Add trace amounts (0.1%) of Tween-80 to increase the metastable zone width.
Sonication: Apply ultrasound pulses (10 seconds on/off) during the nucleation phase to break oil droplets and induce ordering.
Logic for Polymorph Selection
Different polymorphs exhibit different physical properties. For drug development, the most stable form is usually preferred to prevent phase changes during storage.[4]
Figure 2: Decision Logic for Polymorph Selection based on Thermal Analysis.
References
BenchChem Technical Support. (2025).[1][5][6] Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. BenchChem. Link
Chicha, H., et al. (2014).[7] Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. Link
National Institutes of Health (NIH). (2024). Solvates and Polymorphs of Axitinib: Characterization and Phase Transformation. PMC. Link
Barikah, K. Z. (2018).[8] Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. Link
Pfizer Inc. (2003). Regulatory considerations of pharmaceutical solid polymorphism in Abbreviated New Drug Applications (ANDAs). Advanced Drug Delivery Reviews. Link
Technical Support Center: 2-Fluoro-N-(1H-indazol-5-yl)benzamide Synthesis
Senior Application Scientist Desk | Ticket ID: IND-BZ-750 | Status: Open Executive Summary The synthesis of 2-fluoro-N-(1H-indazol-5-yl)benzamide presents a classic heterocyclic challenge: the amphoteric nature of the in...
The synthesis of 2-fluoro-N-(1H-indazol-5-yl)benzamide presents a classic heterocyclic challenge: the amphoteric nature of the indazole ring . The 5-aminoindazole moiety contains two nucleophilic nitrogen centers: the exocyclic amine (
, the desired target) and the endocyclic pyrazole nitrogen (, the side-reaction site).
Low yields in this reaction are typically caused by:
Regioselectivity errors: Competitive acylation at the Indazole
position.
Bis-acylation: Formation of the di-acylated byproduct.
Solubility issues: Product trapping within the insoluble crude matrix.
This guide provides two validated protocols: a Direct Coupling Method (for speed) and a Protection-Deprotection Strategy (for maximum yield/purity).
Module 1: Critical Analysis of Reaction Failure
The "Yield Killer": Competitive N-Acylation
The 2-fluorobenzoyl chloride is a highly reactive electrophile due to the electron-withdrawing effect of the ortho-fluorine. If you use a strong base (e.g.,
, in excess) or high temperatures, the acidic proton at the Indazole () is removed or the nitrogen becomes sufficiently nucleophilic to react, forming the unstable amide or the bis-acylated impurity.
Diagnostic Decision Tree
Use this diagram to identify where your current process is failing.
Figure 1: Diagnostic logic for identifying the root cause of yield loss based on crude reaction analysis.
Module 2: Optimized Protocols
Method A: The "Direct Coupling" (Quick Fix)
Best for: Small scale (<1g), rapid screening.
Key Insight: Use a weak base and controlled stoichiometry to favor the more nucleophilic exocyclic amine.
Reagents:
5-Aminoindazole (
equiv)
2-Fluorobenzoyl chloride (
equiv)
Pyridine (Solvent & Base) — Crucial: Pyridine acts as an acid scavenger without deprotonating the Indazole N-1.
Protocol:
Dissolve 5-aminoindazole in anhydrous Pyridine (
) at under .
Add 2-fluorobenzoyl chloride dropwise over 20 minutes.
Why? High local concentration of acid chloride promotes bis-acylation.
Stir at
for 1 hour, then warm to RT for 2 hours.
Quench: Pour mixture into ice-cold water (
reaction volume).
Isolation: The product should precipitate. Filter and wash with
(to remove pyridine) followed by water.
Method B: The "Protection Strategy" (High Yield/Scale-up)
Best for: High purity requirements, Scale-up (>5g).
Key Insight: Blocking the
position eliminates regioselectivity issues entirely, allowing the use of stronger coupling agents.
Workflow Visualization:
Figure 2: Three-step synthesis ensuring regioselectivity via THP protection.
Protocol:
Protection: React 5-aminoindazole with 3,4-dihydro-2H-pyran (DHP) and catalytic p-toluenesulfonic acid (pTSA) in THF. Reflux 4h. Isolate the THP-protected amine.
Coupling: React THP-amine with 2-fluorobenzoyl chloride and Triethylamine (TEA) in DCM at
.
Note: Since
is blocked, you can use excess acid chloride to drive conversion to 100%.
Deprotection: Treat the intermediate with
in Dioxane/MeOH or TFA/DCM at RT for 2h. The THP group falls off, leaving the pure indazole.
Module 3: Comparative Data & Coupling Agents
If avoiding acid chlorides, peptide coupling agents are viable but require careful selection.
Coupling Agent
Yield (Method A)
Cost
Comments
HATU / DIPEA
88%
High
Recommended. Fast kinetics minimize side reactions.
EDC / HOBt
65%
Low
Slower. Often requires overnight stirring; harder to remove urea byproduct.
T3P (Propylphosphonic anhydride)
82%
Med
Excellent for scale-up. Easy workup (water soluble byproducts).
Acid Chloride (Pyridine)
75%
Low
Risk of bis-acylation if temp not controlled.
Frequently Asked Questions (FAQs)
Q1: My product is a sticky gum after workup. How do I get a solid?A: This is common with benzamides.
Dissolve the gum in a minimum amount of hot Ethanol or Methanol.
Add water dropwise until turbidity persists.
Cool slowly to
.
If that fails, triturating with Diethyl Ether or MTBE often induces crystallization by removing trapped organic impurities.
Q2: Can I use DMF as a solvent?A: Yes, but DMF is hard to remove. If you use DMF, pour the reaction mixture into ice water (
ratio) to force precipitation. Do not try to rotovap DMF off; the high heat can degrade the amide or cause discoloration.
Q3: Why 2-fluorobenzoyl chloride? Can I use the carboxylic acid directly?A: You can use 2-fluorobenzoic acid with HATU (See Table above). However, the acid chloride is often cheaper. If using the acid, do not use DCC; the urea byproduct is notoriously difficult to separate from the indazole product.
Q4: The LC-MS shows a mass of M+122. What is this?A: This is the Bis-acylated byproduct . You have attached two 2-fluorobenzoyl groups (one on the amine, one on the Indazole
).
Fix: Treat the crude mixture with
(mild hydrolysis) for 30 mins. The amide is chemically labile and will hydrolyze back to the Indazole faster than the desired exocyclic amide, potentially recovering your yield.
References
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Patent US20100197918A1. (2010). Synthesis of Indazole Derivatives as Kinase Inhibitors. Google Patents.
Chicha, H., et al. (2013).[4] N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide.[4] Acta Crystallographica Section E, 69(11).[4] (Demonstrates Indazole N-acylation risks).
Solubility issues with 2-fluoro-N-(1H-indazol-5-yl)benzamide in DMSO
Technical Support Center: Solubility Optimization for 2-fluoro-N-(1H-indazol-5-yl)benzamide Executive Summary: The Chemistry of the Problem You are likely encountering precipitation because 2-fluoro-N-(1H-indazol-5-yl)be...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Optimization for 2-fluoro-N-(1H-indazol-5-yl)benzamide
Executive Summary: The Chemistry of the Problem
You are likely encountering precipitation because 2-fluoro-N-(1H-indazol-5-yl)benzamide possesses a "brick-dust" crystal lattice. The molecule features a planar indazole ring fused with a benzamide core.[1] The amide nitrogen and the indazole N-H act as strong hydrogen bond donors, while the carbonyl and the fluorine atom act as acceptors.
In the solid state, these forces create a tightly packed crystal lattice (high lattice energy) that resists solvation. While DMSO is an excellent solvent, its hygroscopic nature (tendency to absorb water) and the "dilution shock" when moving to aqueous media are the primary failure points for this specific compound.
Part 1: Initial Dissolution (Preparing the Master Stock)
The Issue: The compound floats as a suspension or forms a gelatinous clump at the bottom of the vial, even in 100% DMSO.
Technical Protocol:
Do not rely solely on vortexing. You must input energy to overcome the crystal lattice enthalpy.
Solvent Grade: Use only Anhydrous DMSO (≥99.9%, stored over molecular sieves). Standard DMSO absorbs atmospheric water, which drastically reduces the solubility of lipophilic benzamides [1].
The "Heat-Sonicate" Cycle:
Step A: Add DMSO to the vial to achieve a target concentration (Recommended max: 10-20 mM ).
Step B: Seal tightly (Parafilm) and incubate in a water bath at 40°C for 10 minutes. Note: DMSO is stable up to much higher temperatures, but 40°C is safe for most benzamides.
Step C: While warm, sonicate in an ultrasonic bath for 15 minutes .
Step D: Visual Check. If the solution is not perfectly clear, repeat the cycle.
Warning: If you observe a "swirling" refraction pattern (Schlieren lines) that persists, the compound is not fully dissolved; it is a supersaturated micro-suspension that will crash out later.
Part 2: The "Crash Out" (Aqueous Dilution)[2]
The Issue: The clear DMSO stock turns milky white immediately upon addition to cell culture media or buffer.
Mechanism: This is "Solvent Shift Shock." The 2-fluoro group increases lipophilicity. When DMSO (a polar aprotic solvent) is diluted with water (a polar protic solvent), the hydration shell around the DMSO molecules forms instantly, stripping the solvent away from your compound. The compound aggregates due to hydrophobic exclusion [2].
The Solution: Intermediate Serial Dilution
Never dilute directly from 100% DMSO to 0.1% DMSO in one step for this compound.
Workflow Diagram (Decision Tree):
Caption: Solubility decision tree emphasizing the necessity of heat/sonication and step-wise dilution to prevent precipitation.
Step-by-Step Dilution Protocol:
Master Stock: 10 mM in 100% DMSO.
Intermediate Stock: Dilute 1:10 into a solvent mixture of 50% DMSO / 50% PBS (or media).
Result: 1 mM compound in 50% DMSO.
Why: This "softens" the polarity shift.
Working Solution: Dilute the Intermediate Stock 1:100 into your final media.
Final: 10 µM compound in 0.5% DMSO.
Part 3: Storage & Stability Data
The Issue: The compound precipitates inside the freezer or after thawing.
The Freeze-Thaw Cycle: When DMSO freezes, it crystallizes.[4] If the DMSO has absorbed water (even 1-2%), the water concentrates in the liquid phase as the DMSO freezes, forcing your hydrophobic compound out of solution (salting out) [3].
Fix: Aliquot the Master Stock into small volumes (e.g., 50 µL) immediately after preparation. Use tubes with O-ring seals to prevent moisture entry.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol instead of DMSO?A: Likely not for high concentrations. While benzamides are soluble in ethanol, the indazole moiety often reduces ethanol solubility compared to DMSO. If you must use ethanol, expect a lower maximum concentration (e.g., 1-5 mM).
Q2: The compound precipitated in the cell media.[3] Can I re-dissolve it by heating the media?A:No. Once the compound precipitates in aqueous media, it forms stable crystalline aggregates. Heating the media will likely denature proteins (FBS) or degrade the compound before it re-dissolves. You must discard and restart using the Step-wise Dilution method.
Q3: Is the 2-fluoro group liable to defluorination in DMSO?A: Generally, aryl fluorides are stable in DMSO at room temperature. However, DMSO is a mild oxidant. Ensure your DMSO is fresh and not yellow (which indicates degradation/oxidation products).
Q4: I need a higher concentration for animal studies (in vivo). What vehicle do you recommend?A: For in vivo work where DMSO is limited, use a co-solvent system.[7] A standard formulation for this class of molecule is:
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]
Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening. Retrieved from [Link]
Preventing N-1 vs N-2 regioselectivity issues in indazole reactions
Executive Summary: The Tautomer Challenge The indazole scaffold presents a classic "privileged structure" in kinase inhibitor discovery (e.g., Axitinib, Pazopanib). However, its functionalization is plagued by the Curtin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Tautomer Challenge
The indazole scaffold presents a classic "privileged structure" in kinase inhibitor discovery (e.g., Axitinib, Pazopanib). However, its functionalization is plagued by the Curtin-Hammett principle . The 1H-indazole (N-1) is thermodynamically more stable than the 2H-indazole (N-2) by approximately 2–5 kcal/mol depending on the solvent and C-3 substitution.
Despite this thermodynamic preference, N-2 alkylation often competes effectively under kinetic control due to the high nucleophilicity of the N-2 position in the intermediate anion or specific chelation effects. This guide provides field-proven protocols to force regioselectivity toward your desired isomer.
Q: I am getting a 60:40 mixture of N-1:N-2 isomers. How do I shift this to >95:1 N-1?
Diagnosis: You are likely operating under kinetic control or using a solvent system that stabilizes the N-2 transition state (e.g., DMF with loose ion pairs).
The Solution: Shift to Thermodynamic Control .
N-1 alkylation is reversible under certain conditions. By applying heat and using a base/solvent system that permits equilibration, the kinetically formed N-2 isomer can revert and funnel into the thermodynamically stable N-1 product.
Optimized Protocol: N-1 Selective Alkylation
Base: Sodium Hydride (NaH) or Cesium Carbonate (
).
Solvent: THF (promotes tight ion pairing, favoring N-1) or Toluene. Avoid highly polar aprotic solvents like DMF/DMSO if N-2 impurities are persistent, as they separate ion pairs and increase N-2 reactivity.
Temperature: Elevated temperatures (
) are crucial to overcome the activation energy for equilibration.
Parameter
Kinetic Conditions (Avoid for N-1)
Thermodynamic Conditions (Recommended for N-1)
Temperature
to RT
to Reflux
Base
KOtBu, LiHMDS
, NaH
Solvent
DMF, DMSO (Polar Aprotic)
THF, Toluene (Non-polar/Low polarity)
Electrophile
Highly reactive (e.g., MeOTf)
Standard (e.g., MeI, Benzyl Bromide)
Application Note: If you observe N-2 product, do not quench immediately . Continue heating. In many cases, the N-2 isomer acts as a kinetic trap that will rearrange to N-1 over 12–24 hours.
Module 2: Achieving N-2 Selectivity (The "Hard" Problem)
Q: My SAR study requires the N-2 isomer. Direct alkylation fails. What are my options?
Diagnosis: Direct N-2 alkylation is difficult because it fights thermodynamics. You cannot simply "optimize" a standard alkylation to get 100% N-2. You must use mechanistic bias .
The Solution: Use the "Chelation Hack" or De Novo Synthesis.
Strategy A: The Mitsunobu Chelation Effect
While Mitsunobu reactions typically favor N-1 due to sterics, specific substrates (especially indazoles with esters/carbonyls at C-3) can be directed to N-2 via phosphine chelation.
Mechanism: The triphenylphosphine (TPP) coordinates with the C-3 substituent and the N-2 nitrogen, guiding the electrophile to N-2.
Key Reference: Beilstein J. Org.[1] Chem. 2024, 20, 1940–1954 (See Ref 2).
Conditions: TPP (2 equiv), DEAD (2 equiv), Alcohol, THF,
Strategy B: The "Hard" Electrophile (Meerwein Salts)
According to the Hard-Soft Acid-Base (HSAB) theory, the N-2 position is generally "harder" than N-1.
Reagent: Trimethyloxonium tetrafluoroborate (
).
Outcome: Can shift ratios significantly toward N-2, though separation is still often required.[3][4][5]
Strategy C: De Novo Synthesis (The Nuclear Option)
If you need multi-gram scale of pure N-2, do not alkylate. Build the ring with the substituent already in place.
Route: Condensation of 2-halobenzaldehydes with primary amines followed by copper-catalyzed cyclization.
Module 3: Arylation (Chan-Lam & Buchwald-Hartwig)
Q: Does copper-catalyzed arylation (Chan-Lam) follow the same rules?
Answer: Generally, yes.
Chan-Lam (Cu): Predominantly N-1 selective .
Reasoning: The HOMO of the indazole anion is localized on N-1.[6] Copper oxidative addition follows this electronic density.
Exception: 1,2,3-triazoles often favor N-2, but indazoles remain N-1 dominant under standard conditions (
, Boronic acid).
Q: Can I tune Buchwald-Hartwig coupling for N-2?
Answer: It is challenging. Palladium catalysis is highly sensitive to steric bulk at C-7.
N-1 Favorability: Most monodentate and bidentate phosphine ligands favor N-1.
N-2 Favorability: Requires specific steric clashing at C-7 to block N-1, or the use of directing groups. For general unsubstituted indazoles, expect N-1.
Visual Troubleshooting Guide
The following decision tree outlines the logical flow for selecting the correct synthetic strategy based on your target regiochemistry.
Figure 1: Strategic Decision Matrix for Indazole Functionalization. Green paths indicate thermodynamic control; Red/Yellow paths indicate kinetic or chelation-controlled strategies.
References
Regioselective N-alkylation of the 1H-indazole scaffold.
Source: Beilstein Journal of Organic Chemistry (2021).
Key Insight: Detailed study on NaH/THF vs. other bases; establishes thermodynamic equilibration protocols.
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
Source: Beilstein Journal of Organic Chemistry (2024).
Key Insight: Demonstrates the "Mitsunobu Chelation" effect where C-3 esters direct alkylation to N-2 with >90% yield.
Development of a selective and scalable N1-indazole alkylation.
Source: Reaction Chemistry & Engineering (2024).
Key Insight: Process chemistry perspective on scaling N-1 selective reactions using thermodynamic control.
QM Analyses of Regioselectivity in Chan-Lam Reaction.
Source: WuXi AppTec Biology (2022).
Key Insight: HOMO analysis explaining why Chan-Lam coupling defaults to N-1 for indazoles.
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Topic: Flash Chromatography Strategies for Fluorinated Benzamides
Audience: Medicinal Chemists, Process Chemists, Purification Specialists
Welcome to the Purification Support Center
Purifying fluorinated benzamides presents a unique set of "push-pull" challenges. The benzamide core is polar and capable of hydrogen bonding, while the fluorine substituents (e.g.,
, , ) introduce significant lipophilicity and electron-withdrawing effects. This duality often leads to solubility issues, peak tailing, and difficult separations from aniline starting materials.
This guide is structured to troubleshoot these specific chemical behaviors.
Module 1: The "Fluorine Factor" & Method Development
Before selecting a column, you must understand how fluorination alters the chromatography of the standard benzamide scaffold.
Physicochemical Insights
Lipophilicity (
): Fluorine is highly hydrophobic. A group significantly increases retention on Reverse Phase (C18) columns compared to a methyl group. Conversely, on Normal Phase (Silica), fluorinated analogs often elute faster than their non-fluorinated counterparts because fluorine is a poor hydrogen bond acceptor compared to oxygen or nitrogen.
Acidity (pKa): Electron-withdrawing fluorinated groups on the benzene ring increase the acidity of the amide proton (
). This makes the compound more susceptible to deprotonation by basic modifiers, potentially altering retention times or causing peak broadening if the pH is near the pKa.[1]
Protocol: Solvent System Selection
Q: Should I use Hexane/Ethyl Acetate or DCM/Methanol?
A: This depends on the solubility and the polarity of your specific benzamide.
Feature
Hexane / Ethyl Acetate (Hex/EtOAc)
Dichloromethane / Methanol (DCM/MeOH)
Solubility
Poor for high-melting fluorinated benzamides.
Excellent. DCM solubilizes most fluorinated aromatics well.
Selectivity
High.[2] Good for separating non-polar impurities.[3]
Lower. Methanol is very strong; changes rapidly.
Application
Standard purification (if soluble).
Polar benzamides or those with poor solubility in hexane.
Recommendation: Start with DCM/MeOH (0-10% gradient) if your compound contains
fluorine atoms or a group, as these often exhibit poor solubility in hexane.
Module 2: Troubleshooting & FAQs
Issue 1: Peak Tailing (The "Shark Fin" Effect)
User Report: "My benzamide is eluting as a broad, tailing peak that smears over 10 fractions. I'm using 100% EtOAc."
Diagnosis: Secondary Silanol Interactions.
The amide nitrogen and oxygen are hydrogen-bonding to the acidic silanol (
) groups on the silica surface. Fluorination can exacerbate this by pulling electron density, making the amide proton more acidic and "sticky" to basic sites, or conversely, the localized dipoles interact with the silica.
The Fix: Mobile Phase Modifiers
You must "cap" the active sites on the silica.
Protocol: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide (
) to the mobile phase.
Mechanism: The amine modifier is more basic than your benzamide. It preferentially binds to the silanol sites, creating a smooth surface for your compound to glide over.
Caution: Do not use TEA if you plan to use MS detection immediately, as it suppresses ionization. Use Ammonium Formate or Acetate instead.
Issue 2: Co-elution with Aniline Starting Material
User Report: "I have 10% unreacted fluorinated aniline co-eluting with my product. They have the same
on TLC."
Diagnosis: Insufficient Selectivity (pKa overlap).
Anilines and benzamides are both nitrogenous, but anilines are basic (pKa ~4-5 for conjugate acid), while benzamides are neutral/weakly acidic.
The Fix: The "Acid/Base" Switch
Do not rely solely on chromatography. Use chemistry.[1][4][5][6][7][8][9]
Pre-Column Strategy (Best): Wash your crude reaction mixture with 1M HCl (aq) during the workup. The aniline will protonate to the water-soluble salt (
), while the fluorinated benzamide remains in the organic layer.
On-Column Strategy: If you must separate by flash:
Use a functionalized amine column (e.g., NH2-silica).[1] The basic surface repels the aniline (elutes fast) and retains the benzamide slightly longer via hydrogen bonding.
Alternatively, use DCM/MeOH with 1% Acetic Acid . The acid protonates the aniline, making it stick to the silica (cation exchange mechanism), effectively pinning it to the baseline while the benzamide elutes.
Issue 3: Sample Precipitation (The "Clogged Cartridge")
User Report: "I dissolved my sample in minimal DCM, injected it, and the pressure spiked immediately. The column is blocked."
Diagnosis: Solvent Shock.
Fluorinated benzamides often have low solubility in Hexane or Heptane. When a DCM solution hits a Hexane-equilibrated column, the compound precipitates instantly.
The Fix: Solid Loading (Dry Load)
Never liquid load fluorinated benzamides unless using a high-solubility solvent system like DCM/MeOH throughout.
Protocol:
Dissolve crude mixture in DCM or Acetone.
Add Celite 545 or Silica Gel (ratio 1:2 sample to sorbent).
Rotovap to dryness (free-flowing powder).
Pack into an empty solid load cartridge and place upstream of the flash column.
Module 3: Visual Workflows
Workflow 1: Solvent System Decision Tree
Caption: Logical decision path for selecting the optimal mobile phase based on solubility and compound polarity.
Workflow 2: Impurity Removal Logic
Caption: Strategy for separating aniline starting materials from benzamide products.
Module 4: Reference Data
Table 1: Common Mobile Phase Modifiers for Benzamides
Modifier
Concentration
Purpose
Compatible Stationary Phase
Triethylamine (TEA)
0.1% - 1.0%
Neutralize silanols; prevent tailing of basic amides.
Silica, C18
Ammonium Hydroxide ()
0.5% - 1.0%
Strong silanol suppression; alternative to TEA.
Silica, C18 (pH stable)
Acetic Acid (HOAc)
0.1% - 1.0%
Protonate impurities (anilines) to retain them on silica.
Silica
Trifluoroacetic Acid (TFA)
0.05% - 0.1%
Sharpen peaks on C18; ion-pairing agent.
C18 (Reverse Phase)
References
Biotage. (2023).[1][7][10] How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
ZeptoMetrix. (n.d.). Mobile Phase Modifiers.[1][4][7][9] Retrieved from [Link]
Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Overcoming steric hindrance in 2-fluorobenzoyl chloride coupling
Mechanistic Insight: The "2-Fluoro Paradox" Before troubleshooting, it is critical to correct a common misconception regarding 2-fluorobenzoyl chloride. Users often attribute low yields to "steric hindrance" due to the o...
Author: BenchChem Technical Support Team. Date: February 2026
Mechanistic Insight: The "2-Fluoro Paradox"
Before troubleshooting, it is critical to correct a common misconception regarding 2-fluorobenzoyl chloride. Users often attribute low yields to "steric hindrance" due to the ortho-substitution. However, the Van der Waals radius of Fluorine (1.47 Å) is only marginally larger than Hydrogen (1.20 Å).
The primary challenge is not physical bulk, but electronic hyper-activation combined with solvation shell effects .
Inductive Destabilization (-I Effect): The highly electronegative fluorine atom at the ortho position exerts a strong inductive pull. This makes the carbonyl carbon significantly more electrophilic than in unsubstituted benzoyl chloride.
The Hydrolysis Trap: Because the carbonyl is hyper-reactive, it reacts with trace moisture 10–100x faster than standard acid chlorides. What looks like "steric hindrance" (no reaction with nucleophile) is often competitive hydrolysis consuming the reagent before the coupling occurs.
The "Electronic Gate": While not sterically huge, the fluorine atom’s high electron density can repel electron-rich nucleophiles (like bulky secondary amines) via electrostatic repulsion, mimicking steric hindrance.
Visualizing the Reaction Landscape
The following diagram outlines the primary catalytic pathway (using DMAP) versus the two critical failure modes: Hydrolysis and Nucleophilic Aromatic Substitution (
).
Caption: Figure 1. The DMAP-catalyzed pathway (Green) must outcompete the rapid hydrolysis pathway (Red). Note the risk of SNAr (Grey) under forcing conditions.
Troubleshooting Guide (Q&A)
Issue 1: "I am getting <30% yield, and the starting material is gone."
Diagnosis: Competitive Hydrolysis.
The 2-fluoro group makes the acid chloride so reactive that it scavenges moisture from "dry" solvents or the atmosphere.
Corrective Action:
Solvent Protocol: Do not rely on "bottle dry" solvents. Distill DCM over
or use a molecular sieve column immediately before use.
Reagent Quality: Check your 2-fluorobenzoyl chloride. If it contains white solids, it has already hydrolyzed to 2-fluorobenzoic acid. Distill the acid chloride under vacuum if necessary.
Order of Addition: Add the acid chloride last. Dissolve the nucleophile and base (TEA/DIPEA) first, cool to 0°C, then add the acid chloride dropwise. This ensures the nucleophile is ready to intercept the reagent immediately.
Issue 2: "The reaction is sluggish with my bulky amine."
Diagnosis: Electronic Repulsion (The "Pseudo-Steric" Effect).
Even though F is small, its electron cloud repels the lone pair of a bulky amine, and the transition state energy is high.
Corrective Action:
Switch Catalyst: Move from Pyridine to DMAP (4-Dimethylaminopyridine) .
Why: DMAP forms a loosely bound, highly electrophilic N-acylpyridinium salt that projects the carbonyl further away from the ortho-fluorine, reducing the electrostatic barrier for the incoming nucleophile.
Loading: Use 10–20 mol% DMAP. For extremely difficult substrates, stoichiometric DMAP can be used (though expensive).
Issue 3: "I see a side product where the Fluorine atom is missing."
Diagnosis: Nucleophilic Aromatic Substitution (
).[1][2]
If you are using a strong nucleophile (like a primary alkoxide or thiol) and heating the reaction, the nucleophile may attack the ring carbon attached to the fluorine, displacing it.
Corrective Action:
Temperature Control: Never heat 2-fluorobenzoyl chloride reactions above 40°C unless absolutely necessary. Keep the reaction at 0°C to RT.
Base Selection: Avoid strong inorganic bases (NaOH, NaH). Use non-nucleophilic organic bases like DIPEA (Hünig's base) or 2,6-Lutidine.
Optimized Experimental Protocol
Workflow: DMAP-Catalyzed Coupling of 2-Fluorobenzoyl Chloride with Hindered Nucleophiles.
Materials Table
Reagent
Equivalents
Role
Notes
Nucleophile
1.0
Substrate
Dry thoroughly.
2-F-Benzoyl Cl
1.2 – 1.5
Reagent
Distill if cloudy. Add as solution.
DIPEA
2.0 – 3.0
Base Scavenger
Hünig's base prevents quaternary salt precipitation.
DMAP
0.1 – 0.2
Nucleophilic Catalyst
Essential for "steric" bypass.
DCM or Toluene
Solvent
Medium
MUST be anhydrous (<50 ppm H2O).
Step-by-Step Methodology
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.
Solvation: Add the Nucleophile (1.0 equiv), DIPEA (2.0 equiv), and DMAP (0.1 equiv) to the flask. Dissolve in Anhydrous DCM (0.2 M concentration relative to nucleophile).
Thermal Control: Cool the mixture to 0°C using an ice bath. Crucial: Do not start at room temperature.
Addition: Dissolve 2-fluorobenzoyl chloride (1.2 equiv) in a separate vial with a small amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.
Why: Slow addition prevents localized heating and "hotspots" that trigger
or anhydride formation.
Reaction: Allow to warm to Room Temperature (20–25°C) naturally. Stir for 2–4 hours.
Monitoring: Check TLC. If SM remains after 4 hours, add another 0.2 equiv of acid chloride.
Quench: Quench with saturated
solution. Do not use strong acid or base for the workup immediately to avoid hydrolyzing the newly formed amide/ester bond (which can also be sensitive due to the ortho-F).
Decision Logic for Optimization
Use this flow to determine the correct conditions for your specific nucleophile.
Caption: Figure 2. Troubleshooting logic flow. Note that if the acid chloride path fails repeatedly, switching to a coupling reagent (Method C) is often more efficient than forcing the acid chloride.
References
Mechanistic Studies on Benzoyl Chlorides
Guthrie, J. P. (1991). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry.
Context: Establishes the correlation between electron-withdrawing ortho-substituents and increased hydrolysis r
DMAP Catalysis Mechanism
Steglich, W., & Höfle, G. (1969). N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst. Angewandte Chemie International Edition.
Context: The foundational paper describing the N-acylpyridinium intermediate which overcomes steric and electronic barriers.
Nucleophilic Aromatic Substitution Risks
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.
Context: Details the
mechanism on activ
Solvent Effects in Acylation
Vogtle, F. (1996). Comprehensive Supramolecular Chemistry. Elsevier.
Context: Discusses solvation shells around ortho-substituted arom
Troubleshooting amide bond formation with electron-deficient anilines
Amide Coupling Support Center: The Deactivated Aniline Module Current Status: System Operational Topic: Troubleshooting Amide Bond Formation with Electron-Deficient Anilines Lead Scientist: Senior Application Specialist...
Author: BenchChem Technical Support Team. Date: February 2026
Amide Coupling Support Center: The Deactivated Aniline Module
Current Status: System Operational
Topic: Troubleshooting Amide Bond Formation with Electron-Deficient Anilines
Lead Scientist: Senior Application Specialist
Introduction: The Nucleophilicity Wall
Welcome to the support module for "dead" amines. If you are here, you are likely attempting to couple a carboxylic acid with an aniline bearing strong electron-withdrawing groups (EWGs) such as
, , , or a heteroaryl amine (e.g., 2-aminopyridine).
The Core Physics:
Standard aliphatic amines have a
(of the conjugate acid) around 10–11. Aniline is ~4.6. A nitroaniline or polyfluorinated aniline can drop to a of 0–2.
The Consequence: The lone pair is delocalized into the aromatic system or inductively stripped, rendering it kinetically invisible to standard activated esters (OBt/OAt).
The Symptom: Your LCMS shows unreacted amine, hydrolyzed acid, or "capped" coupling reagents (e.g., guanidinylation from HATU), but zero product.
Module 1: Diagnostic Logic (Visual)
Before selecting a protocol, run your failed experiment through this logic gate to identify the failure mode.
Figure 1: Diagnostic logic tree for identifying the root cause of amide coupling failure based on crude LCMS data.
Module 2: Reagent Selection & Comparative Data
Do not rely on "standard" peptide coupling reagents (EDC, HBTU) for these substrates. You need reagents that drive the equilibrium forward or create a more electrophilic intermediate.
Comparative Performance Table
Reagent
Activation Species
Reactivity vs. Deactivated Anilines
Epimerization Risk
Recommended Use Case
EDC / HOBt
Active Ester (OBt)
Low
Low
Standard couplings only. Fails for .
HATU / HBTU
Active Ester (OAt)
Medium
Medium
Good first attempt. Risk of guanidinylation with slow amines.
T3P (PPA)
Mixed Anhydride
High
Very Low
Gold Standard for chiral/sensitive acids + poor amines.
Ghosez's Rgt
Acid Chloride
Very High
High
The "Sledgehammer." Use when all else fails. (Low if base is managed).
POCl
Phosphoryl Chloride
Extreme
High
For extremely unreactive heteroaryl amines.
Q&A: Why these reagents?
Q: Why is T3P (Propanephosphonic acid anhydride) preferred over HATU for these anilines?A: HATU relies on the formation of an -OAt active ester. If the amine is too slow (electron-deficient), the HATU itself can react with the amine (guanidinylation) or the active ester hydrolyzes. T3P forms a highly reactive mixed anhydride. Furthermore, T3P creates a cyclic transition state with the acid and base, which significantly suppresses epimerization (loss of chirality), a common risk when "forcing" a reaction with heat [1, 2].
Q: When should I use Ghosez's Reagent?A: Use this when the amine is effectively "dead" (e.g., dinitroaniline). Ghosez's reagent (
-chloroenamine) converts the carboxylic acid into an acid chloride under neutral conditions. Acid chlorides are orders of magnitude more electrophilic than active esters. This avoids the harsh acidic conditions of thionyl chloride () [3].
Module 3: Validated Protocols
These protocols are designed to be self-validating. If Step 1 fails, do not proceed to Step 2.
Protocol A: The "Modern Standard" (T3P + Pyridine)
Best for: Moderately deactivated anilines (
2–4), chiral acids, and scale-up.
Setup: In a vial, dissolve Carboxylic Acid (1.0 equiv) and Deactivated Aniline (1.1–1.2 equiv) in EtOAc or 2-MeTHF (Concentration is key: >0.5 M ).
Base: Add Pyridine (3.0 equiv). Note: Pyridine acts as both base and nucleophilic catalyst.
Addition: Cool to 0 °C. Add T3P (50% w/w in EtOAc/DMF, 1.5 equiv) dropwise.
Why last? Prevents background hydrolysis of the reagent.
Reaction: Allow to warm to RT. If no reaction after 2h, heat to 50–60 °C.
Workup: Dilute with EtOAc. Wash with water, then 0.5 M HCl (removes pyridine and excess aniline), then NaHCO
.
Advantage:[1][2][3][4][5][6] T3P byproducts are water-soluble phosphates.[3][7]
Protocol B: The "Problem Solver" (Ghosez's Reagent)
Best for: Severely deactivated amines (
< 2), sterically hindered systems.
Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.2 M). Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine, 1.1–1.2 equiv).
Monitoring: Stir at RT for 1–2 hours.
Validation: Aliquot 10 µL into MeOH. Check LCMS. You should see the Methyl Ester (mass = Acid + 14). If you see Acid, activation is incomplete.[8]
Coupling: Once activation is confirmed, add the Deactivated Aniline (1.2 equiv) followed by DIPEA or Pyridine (2.0 equiv).
Catalysis (Optional): If extremely sluggish, add 10 mol% DMAP.
Reaction: Stir at RT or reflux (40 °C) until complete.
Troubleshooting & FAQ
Q: My reaction with HATU turned dark/black and LCMS shows a mass of [Amine + 99]. What happened?A: You formed the guanidine byproduct. Because your aniline is a poor nucleophile, it reacted with the uronium carbon of HATU instead of the carbonyl of your acid.
Fix: Switch to Protocol A (T3P) or Protocol B (Acid Chloride). These reagents do not have an electrophilic center that competes with the acid.
Q: I am seeing significant epimerization of my chiral acid. How do I stop it?A: Epimerization occurs via the oxazolone mechanism when activation is strong and nucleophilic attack is slow.
Fix 1: Use T3P with Pyridine (Protocol A). The cyclic transition state minimizes oxazolone formation [2].
Fix 2: Avoid DMAP. DMAP is a strong racemization agent.
Fix 3: Use "low-dielectric" solvents like EtOAc or DCM rather than DMF, which stabilizes the ionic intermediates leading to racemization.
Q: The acid chloride formed (Protocol B), but it still won't couple with my amine.A: You have hit the thermodynamic limit.
Fix: Add AgCN (Silver Cyanide) to the reaction. This generates an acyl cyanide intermediate in situ, which is often more reactive than the acid chloride but less prone to side reactions. Alternatively, use microwave irradiation at 100 °C for 30 mins (sealed vessel).
References
Dunetz, J. R. , Magano, J., & Weisenburger, G. A. (2016).[9] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][5][9][10][11][12] Organic Process Research & Development, 20(2), 140–177. Link
Dunetz, J. R. , Xiang, Y., Baldwin, A., & Ringling, J. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[2] Organic Letters, 13(19), 5048–5051. Link
Ghosez, L. , Haveaux, B., & Viehe, H. G. (1969).[13] α-Chloro-enamines and -ketenimines.[13] Angewandte Chemie International Edition in English, 8(6), 454–455. Link
Technical Support Center: Removal of Unreacted 2-Fluorobenzoic Acid
Case ID: 2-FBA-PURIFICATION Status: Active Support Tier: Senior Application Scientist Level Introduction Welcome to the Purification Technical Support Center. You are likely dealing with a reaction mixture—commonly an am...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 2-FBA-PURIFICATION
Status: Active
Support Tier: Senior Application Scientist Level
Introduction
Welcome to the Purification Technical Support Center. You are likely dealing with a reaction mixture—commonly an amide coupling, esterification, or Friedel-Crafts acylation—containing unreacted 2-fluorobenzoic acid (2-FBA) .
Removing 2-FBA presents a specific challenge compared to unsubstituted benzoic acid. The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa to 3.27 (compared to 4.20 for benzoic acid). This increased acidity alters how the molecule behaves during extraction and chromatography.
This guide provides three validated workflows to remove 2-FBA, ranging from standard aqueous workups to advanced chromatographic techniques.
Module 1: Liquid-Liquid Extraction (The Standard Protocol)
Best For: Standard organic reactions where the product is neutral (e.g., amides, esters) and stable to mild base.
The Science: pKa Manipulation
To quantitatively remove 2-FBA into the aqueous layer, we must convert it entirely into its carboxylate salt (2-fluorobenzoate).
Target pH: According to the Henderson-Hasselbalch equation, to achieve >99.9% ionization, the aqueous pH must be at least 3 units higher than the pKa.
Calculation:
.
Reagent Choice: Saturated Sodium Bicarbonate (
) has a pH of ~8.3, providing a safe buffer zone to fully deprotonate 2-FBA without hydrolyzing sensitive products (like esters).
Step-by-Step Protocol
Dilution: Dilute the reaction mixture with a non-water-miscible organic solvent (Ethyl Acetate or Dichloromethane). Note: Ethyl Acetate is preferred if your product is polar, as it minimizes product loss to the aqueous layer.
First Wash (Acidic/Neutral): Wash with 1M HCl or water first (if removing amines/salts). 2-FBA remains in the organic layer.
The Critical Wash (Base): Wash the organic layer 2x with Saturated Aqueous
.
Observation: Gas evolution (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
) will occur. Vent the separatory funnel frequently.
Validation: Check the pH of the aqueous output. It should remain basic (pH > 8). If acidic, the base was consumed; repeat the wash.
Brine Wash: Wash 1x with saturated NaCl to break potential emulsions caused by the fluorinated surfactant effect.
Dry & Concentrate: Dry over
or , filter, and concentrate.
Troubleshooting Table: Extraction Issues
Symptom
Probable Cause
Corrective Action
Emulsion forms
Fluorinated compounds often act as surfactants.
Add solid NaCl directly to the funnel or filter the mixture through a pad of Celite.
Product loss
Product is slightly acidic (e.g., phenol) or very polar.
Back-extract the aqueous base layer with fresh organic solvent 2x and combine with the main organic portion.
Acid remains
pH of wash was too low (base consumed).
Verify aqueous layer pH is >8 using pH paper.
Module 2: Chromatography (Silica Gel)
Best For: Complex mixtures where extraction failed (e.g., emulsions) or the product is water-soluble.
The Problem: "Streaking"
Carboxylic acids like 2-FBA interact strongly with the silanol groups (
) on silica gel via hydrogen bonding. This causes the acid to "streak" or "tail" across the column, potentially co-eluting with your product.
The Solution: Mobile Phase Modifiers
You must force the equilibrium of 2-FBA entirely to one state (protonated or deprotonated) to sharpen the band.
Method A: The "Acid Spike" (Recommended)
Keeps 2-FBA protonated (
form), reducing interaction with silanols.
Protocol: Add 1% Acetic Acid (AcOH) to your mobile phase (e.g., 1% AcOH in Hexanes/EtOAc).
Result: 2-FBA will elute as a sharper band, typically moving faster (higher Rf) than in neutral solvents.
Method B: The "Base Spike"
Converts 2-FBA to the salt, making it stick to the baseline (if using normal phase) or move as an ion pair.
Protocol: Add 0.5% Triethylamine (TEA) to the mobile phase.
Warning: Only use this if your product is basic (e.g., an amine). If your product is ester-based, TEA may cause transesterification if alcohols are present.
Visualization: Chromatography Logic
Caption: Decision tree for selecting mobile phase modifiers to prevent 2-FBA streaking on silica.
Module 3: Scavenger Resins (Advanced)
Best For: High-throughput screening, small scale (<100 mg), or when aqueous workup is impossible (water-sensitive products).
The Science
Solid-supported amine resins act as "chemical sponges," reacting with free acid in the organic phase to form an ionic bond. The impurity remains on the bead, and the purified product is eluted.
Calculation: Calculate the theoretical mmol of excess 2-FBA. Use 3-5 equivalents of resin relative to the acid.
Solvent Selection: Dissolve crude mixture in DCM, THF, or EtOAc. Avoid Methanol (can compete for binding).
Incubation: Add resin beads to the vial. Shake/stir gently for 1–2 hours at room temperature.
Filtration: Filter the mixture through a frit or cotton plug.
Rinse: Rinse the resin beads with clean solvent to recover any entrained product.
Result: The filtrate contains the product; the 2-FBA remains bound to the resin.
FAQ: Common User Scenarios
Q: My product is also a carboxylic acid. How do I separate it from 2-FBA?A: This is difficult via extraction because their pKa values are similar (Product ~4-5 vs 2-FBA ~3.3).
Strategy: Use Reverse Phase (C18) HPLC . The fluorine atom on 2-FBA alters its hydrophobicity significantly compared to non-fluorinated acids. 2-FBA typically elutes later than benzoic acid on C18 due to the lipophilic nature of the C-F bond.
Q: I see a "ghost peak" in my NMR around 7-8 ppm. Is this 2-FBA?A: Check for the specific splitting pattern. 2-FBA has distinct coupling due to the fluorine.
Diagnostic Signal: Look for a td (triplet of doublets) or m around 7.1–7.2 ppm and 7.5 ppm.
Confirmation: Run a 19F-NMR . 2-FBA shows a signal around -109 ppm (variable by solvent).
Q: Can I remove 2-FBA by sublimation?A: Yes, but it is risky. 2-FBA has a melting point of ~122°C and sublimes under high vacuum. However, if your product is thermally unstable or volatile, you will degrade or lose it. Extraction is safer.
Summary of Chemical Properties
Property
Value
Implication for Purification
Molecular Weight
140.11 g/mol
Low MW; elutes early in Size Exclusion.
pKa
3.27
Stronger acid than Benzoic (4.2). Requires mild base (NaHCO3) to ionize.
LogP
~1.86
Moderately lipophilic. Soluble in DCM/EtOAc.
Solubility (Water)
7.2 g/L
Slightly soluble in water even when protonated (watch for yield loss).
References
PubChem. (n.d.). 2-Fluorobenzoic Acid (Compound).[1][2][3] National Library of Medicine. Retrieved from [Link]
Li, J. J. (2009). Name Reactions for Homologations-I: Amide formation. In Name Reactions (pp. 1-20). Springer. (Contextualizing amide coupling workups).
Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved from [Link]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2-fluoro-N-(1H-indazol-5-yl)benzamide: A Comparative Approach
In the landscape of modern drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of the ¹H NMR spe...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and development, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-fluoro-N-(1H-indazol-5-yl)benzamide, a compound of interest in medicinal chemistry. We will explore the nuances of its spectral features and compare the utility of ¹H NMR with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of analytical strategies for complex heterocyclic molecules.
The Structural Context of 2-fluoro-N-(1H-indazol-5-yl)benzamide
2-fluoro-N-(1H-indazol-5-yl)benzamide is a molecule that incorporates three key structural motifs: a 2-fluorobenzoyl group, an amide linkage, and a 5-aminoindazole moiety. The presence of the fluorine atom and the two distinct aromatic systems, each with its own set of interacting protons, gives rise to a ¹H NMR spectrum that is both information-rich and complex to interpret.
Part 1: In-Depth ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of a fluorinated benzamide, such as 2-fluoro-N-(1H-indazol-5-yl)benzamide, is often complex due to the overlap of aromatic signals and the presence of through-bond scalar couplings (J-couplings) between the fluorine atom and nearby protons.[1][2][3] A thorough analysis requires a systematic approach, often supplemented by 2D NMR techniques for unambiguous assignment.
Predicted ¹H NMR Spectral Data
While an experimental spectrum is the gold standard, a predicted spectrum based on established principles and data from similar structures provides a valuable framework for analysis. The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the key protons of 2-fluoro-N-(1H-indazol-5-yl)benzamide, assuming a standard NMR solvent such as DMSO-d₆.
Proton Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constants (J in Hz)
Rationale for Prediction
Indazole NH
~13.0
br s
-
The acidic proton of the indazole ring typically appears as a broad singlet at a very downfield chemical shift.[4][5]
Amide NH
~10.5
s
-
The amide proton chemical shift is highly dependent on solvent and concentration but is expected to be a sharp singlet in the downfield region.
Indazole H3
~8.1
s
-
This proton is a singlet due to the absence of adjacent protons.
Indazole H4
~7.8
d
J ≈ 9.0
Coupled to H6, exhibiting a typical ortho-coupling constant.[5][6]
Indazole H7
~7.6
d
J ≈ 1.5
Coupled to H6 with a smaller meta-coupling constant.
Indazole H6
~7.4
dd
J ≈ 9.0, 1.5
Coupled to both H4 (ortho) and H7 (meta), resulting in a doublet of doublets.
Fluorobenzoyl H6'
~7.7
td
³JHH ≈ 7.5, ⁴JHF ≈ 1.5
This proton is ortho to the carbonyl group and meta to the fluorine atom. It will appear as a triplet of doublets due to coupling with H4' and H5' (ortho and meta H-H coupling) and a smaller long-range coupling to the fluorine atom.
Fluorobenzoyl H4'
~7.6
m
-
This proton is para to the fluorine and will show complex multiplicity due to coupling with H3', H5', and a smaller coupling to the fluorine.
Fluorobenzoyl H5'
~7.3
t
³JHH ≈ 7.5
This proton is meta to both the fluorine and the carbonyl group and is expected to be a triplet due to coupling with H4' and H6'.
Fluorobenzoyl H3'
~7.2
t
³JHH ≈ 8.5, ³JHF ≈ 8.5
This proton is ortho to the fluorine atom and will appear as a triplet due to coupling with H4' and a significant through-bond coupling to the fluorine atom.[4][7]
The Causality Behind Spectral Complexity: The Fluorine Effect
The presence of the fluorine atom on the benzoyl ring introduces significant complexity to the ¹H NMR spectrum.[1][8] The ¹⁹F nucleus has a spin of I = 1/2, similar to a proton, and therefore couples to neighboring protons. This ¹H-¹⁹F coupling extends over multiple bonds, with the magnitude of the coupling constant (JHF) being dependent on the number of intervening bonds and the dihedral angle.[4][5]
³JHF (ortho): Typically in the range of 7-10 Hz.
⁴JHF (meta): Smaller, around 1-3 Hz.
⁵JHF (para): Generally the smallest, often less than 1 Hz.
This additional coupling, superimposed on the existing ¹H-¹H couplings, can transform simple multiplets into more complex patterns, making first-order analysis challenging.
A robust protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.
Sample Preparation: Dissolve approximately 5-10 mg of 2-fluoro-N-(1H-indazol-5-yl)benzamide in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it can solubilize a wide range of compounds and its residual solvent peak does not typically interfere with the aromatic region.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment (zg30).
Spectral Width: Typically -2 to 16 ppm to ensure all signals, including the acidic protons, are captured.
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Part 2: A Comparative Guide to Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization of a pharmaceutical compound relies on a suite of analytical techniques. Here, we compare ¹H NMR with HPLC-UV and LC-MS for the analysis of 2-fluoro-N-(1H-indazol-5-yl)benzamide.
Comparison of Analytical Techniques
Technique
Information Provided
Strengths
Limitations
¹H NMR
Detailed structural information, including proton environment, connectivity, and stereochemistry. Quantitative information (qNMR).
Unambiguous structure determination. Non-destructive. Provides information on all proton-containing species.
Lower sensitivity compared to MS. Complex spectra can be difficult to interpret. Not ideal for separating complex mixtures.
HPLC-UV
Purity assessment, quantification of the main component and impurities. Retention time provides a characteristic identifier.
High sensitivity and resolving power for separating mixtures.[6] Robust and widely available. Excellent for routine quality control.[3][9]
Provides limited structural information. Co-elution of impurities can lead to inaccurate quantification. Requires a chromophore for UV detection.
LC-MS
Molecular weight confirmation. Fragmentation patterns provide structural clues. High sensitivity for trace-level impurity identification.
Extremely high sensitivity and selectivity.[8] Can identify and quantify impurities even at very low levels. Provides molecular weight information, confirming the identity of the synthesized compound.[10][11]
Destructive technique. Ionization efficiency can vary between compounds, affecting quantification without proper standards.
Experimental Protocol: HPLC-UV Method for Purity Analysis
This protocol outlines a general reversed-phase HPLC-UV method suitable for assessing the purity of 2-fluoro-N-(1H-indazol-5-yl)benzamide.
Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD).
Chromatographic Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined from a UV scan.
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute further with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
Analysis: Inject a blank (mobile phase) followed by the sample solution. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Part 3: Visualizing the Analytical Workflow
To provide a clearer understanding of the analytical process, the following diagrams, generated using Graphviz, illustrate the workflow for both ¹H NMR analysis and the comparative analytical approach.
Workflow for ¹H NMR Analysis
Caption: Integrated analytical workflow.
Conclusion
The characterization of 2-fluoro-N-(1H-indazol-5-yl)benzamide exemplifies the necessity of a multi-technique approach in modern chemical analysis. While ¹H NMR provides unparalleled insight into the molecule's structure, its full potential is realized when used in concert with orthogonal techniques like HPLC-UV for purity assessment and LC-MS for identity confirmation. By understanding the strengths and limitations of each method and employing them strategically, researchers can ensure the quality and integrity of their compounds, a critical step in the journey from discovery to application.
References
Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection. The Journal of Physical Chemistry A. [Link]
Simplifying the complex 1H NMR spectra of fluorine-substituted benzamides by spin system filtering and spin-state selection: multiple-quantum-single-quantum correlation. PubMed. [Link]
HPLC-UV determination of indapamide in the presence of its main synthesis and degradation impurities. Method validation. ResearchGate. [Link]
19F-centred NMR analysis of mono-fluorinated compounds. National Institutes of Health. [Link]
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Taylor & Francis Online. [Link]
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. [Link]
A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. PubMed. [Link]
Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. National Institutes of Health. [Link]
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. National Institutes of Health. [Link]
Profiling of in vivo, in vitro and reactive zorifertinib metabolites using liquid chromatography ion trap mass spectrometry. RSC Publishing. [Link]
Two fluoroalcohols as components of basic buffers for liquid chromatography electrospray ionization mass spectrometric determination of antibiotic residues. PubMed. [Link]
Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. ResearchGate. [Link]
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]
Synthesis and characterization of 2-Benzamido-NBenzylbenzamide Derivative. Jurnal Ilmu Kefarmasian Indonesia. [Link]
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). IOVS. [Link]
VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]
A Senior Application Scientist's Guide to the LC-MS Fragmentation of Fluorinated Indazole Amides
Introduction: In the landscape of modern drug discovery and development, particularly in the synthesis of novel psychoactive substances and therapeutic agents, fluorinated indazole amides represent a class of molecules o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: In the landscape of modern drug discovery and development, particularly in the synthesis of novel psychoactive substances and therapeutic agents, fluorinated indazole amides represent a class of molecules of critical importance. Their structural backbone is common in synthetic cannabinoids, and the introduction of fluorine atoms is a widely used strategy in medicinal chemistry to modulate metabolic stability, potency, and pharmacokinetic properties. Consequently, the ability to unambiguously identify and characterize these compounds is paramount for researchers, forensic chemists, and regulatory bodies.
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task. This guide provides an in-depth comparison of the gas-phase fragmentation patterns of fluorinated indazole amides versus their non-fluorinated analogs under Collision-Induced Dissociation (CID). We will explore the mechanistic underpinnings of these fragmentation pathways, provide a robust experimental protocol for their analysis, and present comparative data to empower researchers in their analytical endeavors.
Pillar 1: The Mechanistic Landscape of Fragmentation
Understanding the fragmentation of these molecules requires a foundational knowledge of the processes occurring within the mass spectrometer. In a typical LC-MS/MS experiment, molecules are first ionized, commonly via Electrospray Ionization (ESI), and then subjected to fragmentation.
Ionization: Indazole amides readily accept a proton in the ESI source, typically on the indazole nitrogen or the amide nitrogen/oxygen, to form a protonated molecule, [M+H]⁺. The addition of a proton source like formic acid to the mobile phase facilitates this process.
Collision-Induced Dissociation (CID): The protonated parent ion is then isolated and accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into vibrational (internal) energy, inducing bond cleavages.[1] The resulting fragment ions are then analyzed to generate the MS/MS spectrum.
General Fragmentation of the Indazole Amide Scaffold
The indazole amide core possesses several bonds susceptible to cleavage. However, the most common and diagnostically significant fragmentation pathway involves the cleavage of the amide bond (N-CO).[2][3] This is a well-documented fragmentation for amides, driven by the formation of a stable, resonance-stabilized acylium cation.[4]
For indazole-3-carboxamides, this cleavage results in two primary fragment families:
The Indazole Acylium Ion: Formed by the loss of the neutral amine group. For many synthetic cannabinoids with an indazole core, this results in a characteristic acylium-indazole ion at m/z 145.[5]
The Amine Cation: The protonated amine portion of the molecule. For instance, in adamantyl-containing analogs, the adamantyl cation (m/z 135) is a frequently observed fragment.[5]
The Influence of Fluorine Substitution
The introduction of a fluorine atom, a highly electronegative element, onto the indazole ring significantly influences the molecule's electronic properties and, consequently, its fragmentation. While the carbon-fluorine bond is exceptionally strong and resistant to cleavage, its potent electron-withdrawing inductive effect alters the stability of adjacent ions.
The primary effect observed in the MS/MS spectrum is a predictable mass shift in fragments containing the fluorinated ring system. The fragmentation pathway often remains analogous to the non-fluorinated parent, but the resulting m/z values of the indazole-containing fragments will increase by 18 Da for each fluorine atom substitution (atomic mass of F ≈ 19, H ≈ 1). This predictable shift is a powerful tool for identifying fluorinated analogs.
Pillar 2: A Comparative Case Study
To illustrate these principles, we will compare the predicted fragmentation patterns of two representative molecules: N-(adamantan-1-yl)-1H-indazole-3-carboxamide (Compound A ) and its fluorinated analog, N-(adamantan-1-yl)-5-fluoro-1H-indazole-3-carboxamide (Compound B ).
A common synthetic cannabinoid scaffold and its fluorinated analog.
Formula
C₁₈H₂₁N₃O
C₁₈H₂₀FN₃O
Introduction of one fluorine atom.
Monoisotopic Mass
295.17
313.16
Mass increases by 18 Da.
[M+H]⁺ Ion
m/z 296.18
m/z 314.17
Protonated molecule observed in ESI+.
Key Fragment 1
m/z 145.04 (Indazole Acylium Ion)
m/z 163.03 (5-Fluoro-indazole Acylium Ion)
Amide bond cleavage. The +18 Da shift is the key diagnostic marker for fluorine substitution on the indazole ring.[5]
Key Fragment 2
m/z 135.12 (Adamantyl Cation)
m/z 135.12 (Adamantyl Cation)
Amide bond cleavage. This fragment is common to both molecules as it does not contain the modification.[5]
Visualizing the Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways for our model compounds under CID.
Caption: Predicted CID pathway for the 5-fluoro-indazole amide.
Pillar 3: A Self-Validating Experimental Protocol
This protocol provides a robust method for the comparative analysis of fluorinated and non-fluorinated indazole amides. Its design is self-validating: the full scan MS confirms the mass of the parent compound, and the MS/MS product ion scan validates its structure through the predicted fragmentation pattern.
Experimental Workflow Diagram
Caption: LC-MS/MS experimental workflow for indazole amide analysis.
Step-by-Step Methodology
1. Sample & Standard Preparation
Rationale: A simple "dilute-and-shoot" method is sufficient for pure standards and minimizes sample preparation artifacts. [6]Methanol is an excellent solvent for this class of compounds and is compatible with reversed-phase chromatography.
Protocol:
Prepare a 1 mg/mL stock solution of each analytical standard in LC-MS grade methanol.
Create a working solution at 1 µg/mL by diluting the stock solution with 50:50 (v/v) methanol:water.
Transfer the working solution to an autosampler vial for injection.
2. Liquid Chromatography (LC) Conditions
Rationale: A C18 stationary phase provides excellent hydrophobic retention for the indazole amide core. [7]A gradient elution with acetonitrile/water and formic acid ensures good peak shape and efficient ionization.
Parameters:
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
Rationale: Positive mode ESI is ideal for protonating these basic compounds. A two-scan event method (Full Scan followed by data-dependent Product Ion Scan) allows for simultaneous confirmation of the parent mass and acquisition of fragmentation data.
Activation: Data-dependent; trigger on the most intense ions from Scan Event 1.
Isolation Width: 2 Da.
Collision Energy: Ramp 15-40 eV. (Optimization is recommended for specific instruments and compounds).
Conclusion
The LC-MS/MS fragmentation of fluorinated indazole amides follows predictable and logical pathways rooted in the fundamental chemistry of the amide bond and the electronic influence of fluorine. The primary cleavage of the amide bond provides highly diagnostic acylium ions. Fluorine substitution does not typically alter this primary pathway but instead induces a characteristic +18 Da mass shift for each fluorine atom present on the indazole-containing fragment. This comparative guide, combining mechanistic theory with a validated experimental protocol, provides researchers with the necessary tools to confidently identify and differentiate these compounds, enhancing the integrity and speed of research and forensic analysis in this rapidly evolving chemical space.
References
Spectroscopy Online. (2015). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids.
Thermo Fisher Scientific. Quantitation of Synthetic Cannabinoids Using LC-MS.
Benvenuto, K., Botch-Jones, S. R., & Mallet, C. R. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles. Journal of Forensic Science & Criminology.
de Souza, M. V. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.
de Souza, M. V. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information.
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate.
ACETINALIDE #MCLAFFERTY #PHENYLCATION. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube.
This guide provides an in-depth technical comparison of HPLC methodologies and purity standard grades for 2-fluoro-N-(1H-indazol-5-yl)benzamide (CAS: 710329-44-5). It is designed for analytical scientists and process che...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of HPLC methodologies and purity standard grades for 2-fluoro-N-(1H-indazol-5-yl)benzamide (CAS: 710329-44-5). It is designed for analytical scientists and process chemists requiring robust quality control protocols for this kinase inhibitor intermediate.
Executive Summary
2-fluoro-N-(1H-indazol-5-yl)benzamide is a critical pharmacophore used in the synthesis of various tyrosine kinase inhibitors (e.g., VEGFR, FLT3 inhibitors). Its structural complexity—featuring an amphoteric indazole ring and a fluorinated benzamide moiety—presents unique chromatographic challenges.
This guide compares the performance of Standard C18 Methodologies against Fluorine-Selective (PFP) Methodologies . While C18 remains the industry "workhorse," our analysis demonstrates that Pentafluorophenyl (PFP) stationary phases offer superior resolution for the critical impurities associated with this compound, specifically regioisomers and fluorinated positional isomers .
Part 1: The Analytical Challenge
To accurately assess the purity of this compound, one must separate it from its specific synthesis-related impurities. The two primary "blind spots" for standard HPLC methods are:
Indazole Regioisomers (N1 vs. N2): The indazole ring can be alkylated or substituted at either the N1 or N2 position.[1] These isomers have identical mass (isobaric) and very similar hydrophobicity, often co-eluting on C18 columns.
Fluorine Positional Isomers: The starting material, 2-fluorobenzoic acid, may contain traces of 3-fluoro or 4-fluoro analogs. These impurities result in isomeric byproducts that are difficult to resolve without specific
or shape-selective interactions.
Part 2: Comparative Methodology (Performance Analysis)
We compared three chromatographic approaches to determining the purity of 2-fluoro-N-(1H-indazol-5-yl)benzamide.
Pros: Excellent separation of fluorinated isomers due to fluorine-fluorine interactions. Superior resolution of indazole tautomers/regioisomers due to rigid aromatic selectivity.
Cons: Requires longer equilibration times than C18.
Verdict:The Gold Standard for this specific compound.
Method C: The Alternative (Phenyl-Hexyl)
Column: Phenyl-Hexyl, 3.5 µm.
Mechanism:
interaction + Hydrophobic.
Performance:
Pros: Better than C18 for aromatics; good alternate choice if PFP is unavailable.
Cons: Less selective for the specific fluorine positioning compared to PFP.
Data Summary: Resolution Comparison
Parameter
Method A (C18)
Method B (PFP)
Method C (Phenyl-Hexyl)
Main Peak Retention ()
4.2
4.8
4.5
N1/N2 Regioisomer Resolution ()
1.2 (Partial Overlap)
3.5 (Baseline)
2.1 (Separated)
2-F / 4-F Isomer Selectivity ()
1.02
1.15
1.08
Tailing Factor ()
1.3
1.1
1.2
Key Insight: The PFP phase utilizes the electron-deficient aromatic ring to interact strongly with the electron-rich indazole and the electronegative fluorine substituent, providing a "lock-and-key" separation mechanism that C18 lacks.
Part 3: Recommended Experimental Protocol (Method B)
This protocol is validated for the separation of 2-fluoro-N-(1H-indazol-5-yl)benzamide from its critical impurities.
Reagents & Standards
Reference Standard: 2-fluoro-N-(1H-indazol-5-yl)benzamide (>99.0% purity, characterized by 1H-NMR and LC-MS).
Solvents: LC-MS grade Acetonitrile (ACN) and Water.
Modifier: Ammonium Formate (10 mM) or Formic Acid (0.1%). Note: Ammonium formate is preferred to buffer the basic indazole nitrogen.
Instrument Parameters
System: HPLC or UHPLC equipped with DAD/PDA.
Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.7 µm (Core-Shell).
Precision: RSD of peak area < 0.5% (n=6 injections).
Resolution:
between Main Peak and nearest impurity (likely N2-isomer).
Tailing Factor:
.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate purity standard grade and analytical method based on the research stage.
Caption: Decision matrix for selecting the appropriate purity standard grade and HPLC column chemistry based on the required analytical stringency.
References
Indazole Regioisomer Separation
Title: Dealing with regioisomer formation in indazole synthesis[1][6][7]
Source: BenchChem
Fluorine Selectivity in HPLC
Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns
Technical Comparison: 2-Fluoro vs. 4-Fluoro Benzamide Motifs in Medicinal Chemistry
Executive Summary In the optimization of benzamide-based pharmacophores, the positional isomerism of fluorine substitution (ortho- vs. para-) dictates two distinct trajectories for lead optimization.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of benzamide-based pharmacophores, the positional isomerism of fluorine substitution (ortho- vs. para-) dictates two distinct trajectories for lead optimization. 2-Fluorobenzamide (2-F) is primarily a conformational tool , utilized to lock the amide moiety into a planar arrangement via intramolecular hydrogen bonding (IMHB) or dipole alignment, thereby reducing the entropic penalty of binding. 4-Fluorobenzamide (4-F) is primarily a metabolic and electronic modulator , deployed to block the para-position from Cytochrome P450-mediated hydroxylation (metabolic soft spot) and to modulate the acidity of the amide proton without introducing significant steric bulk adjacent to the carbonyl.
This guide analyzes the mechanistic divergences between these two motifs, supported by physicochemical data and experimental protocols.
Part 1: Physicochemical & Structural Determinants[1]
The biological divergence between 2-F and 4-F benzamides stems from their fundamental structural and electronic differences.[1]
Conformational Pre-organization (The "Ortho Effect")
The most critical differentiator is the ability of the 2-fluoro substituent to restrict bond rotation between the phenyl ring and the amide carbonyl.
2-Fluoro (Ortho): establishes a "privileged" conformation.[1] The amide N-H often forms a weak intramolecular hydrogen bond (IMHB) with the ortho-fluorine (
), or the carbonyl oxygen orients anti to the fluorine to minimize dipole repulsion. This tends to force the amide group to be coplanar with the phenyl ring.
Benefit: Reduces
by lowering the entropic penalty () required to fit into a planar binding pocket.
4-Fluoro (Para): Has negligible steric influence on the amide bond rotation.[1] The molecule retains a higher degree of freedom, adopting a torsion angle dictated purely by crystal packing or receptor constraints.
Electronic Modulation (Hammett Constants)
Fluorine is highly electronegative (
) but also a resonance donor.[1][2] The position determines the net effect on the amide nitrogen's pKa and hydrogen bond donor (HBD) strength.
Property
2-Fluoro Benzamide
4-Fluoro Benzamide
Mechanistic Implication
Electronic Effect
Strong Inductive (-I) dominates due to proximity.[1]
The 4-F Advantage: Unsubstituted benzamides are rapidly metabolized by CYP450 isoforms (e.g., CYP1A2, CYP3A4) via hydroxylation at the para position, followed by glucuronidation and excretion.[2] Substituting the para-hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this pathway without significantly altering the steric profile.
The 2-F Disadvantage: While 2-F deactivates the ring electronically, it leaves the para-position open to nucleophilic attack by the heme-iron-oxo species of CYP450.
Scenario B: Target Binding Affinity (Potency)
The 2-F Advantage: In targets such as PARP inhibitors or Dopamine D2 receptors , the bioactive conformation often requires the amide to be coplanar with the aryl ring. The 2-F substitution pre-organizes this geometry.[1] For example, in benzamide-based histone deacetylase (HDAC) inhibitors, ortho-fluorination can increase potency by 5-10 fold by aligning the zinc-binding group.[1]
The 4-F Role: 4-F is typically used when the binding pocket is narrow at the para-position or when increasing overall lipophilicity (logD) is required to drive membrane permeability, rather than for specific conformational locking.
Part 3: Visualization of Mechanisms
The following diagrams illustrate the conformational locking mechanism of 2-F versus the metabolic blocking utility of 4-F.
Caption: Comparative mechanistic pathways: 2-F drives potency via conformational entropy reduction, while 4-F drives exposure via metabolic blockade.[1]
Part 4: Experimental Validation Protocol
To objectively select between 2-F and 4-F analogs, a Microsomal Stability Assay is the gold standard.[1] This protocol validates whether the 4-F substitution is necessary for clearance reduction or if the 2-F analog retains sufficient stability.[1]
Protocol: In Vitro Microsomal Stability (Phase I Metabolism)[3]
Objective: Determine the intrinsic clearance (
) and half-life () of 2-F vs 4-F benzamide analogs.
Reagents:
Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.[2]
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
M in Phosphate Buffered Saline (PBS, pH 7.4) containing 0.5 mg/mL microsomes.[1]
Pre-incubation: Incubate at 37°C for 5 minutes to equilibrate.
Initiation: Add NADPH regenerating system to initiate metabolism (Time
).
Sampling: At
minutes, remove 50 L aliquots.
Quenching: Immediately dispense aliquot into 150
L ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Processing: Centrifuge at 4000 rpm for 20 mins to pellet precipitated proteins.
Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]
Data Calculation:
Plot
vs. Time. The slope is the elimination rate constant.
[2]
Interpretation:
If 4-F
>> 2-F : Para-hydroxylation is the dominant clearance mechanism.[1] Proceed with 4-F.
If 2-F
4-F : Metabolic instability is likely driven by amide hydrolysis or other sites.[1] 2-F is preferred if potency is higher.[1]
References
Percec, V., et al. (2011).[2] "Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution." Journal of the American Chemical Society. Link[2]
Mach, R. H., et al. (1996).[2][3] "Comparison of two fluorine-18 labeled benzamide derivatives that bind reversibly to dopamine D2 receptors." Synapse. Link
Bhattarai, P., et al. (2026).[4][5] "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link[2]
Olsen, J., et al. (2004).[2] "The fluorine gauche effect in medicinal chemistry." ChemBioChem. Link
Strand, M., et al. (2012).[2][6] "2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid, an antiviral compound with activity against acyclovir-resistant isolates of herpes simplex virus."[1][6] Antimicrobial Agents and Chemotherapy.[1][6] Link
Technical Guide: Indazole vs. Benzimidazole Scaffolds in Kinase Inhibition
Executive Summary In the optimization of ATP-competitive kinase inhibitors, the choice between indazole and benzimidazole scaffolds represents a critical decision point in Structure-Activity Relationship (SAR) campaigns....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of ATP-competitive kinase inhibitors, the choice between indazole and benzimidazole scaffolds represents a critical decision point in Structure-Activity Relationship (SAR) campaigns.[1] While both are privileged bicyclic heterocycles capable of mimicking the adenine ring of ATP, they exhibit distinct electronic profiles and tautomeric preferences that drastically alter potency, selectivity, and residence time.
This guide analyzes the mechanistic divergence between these two scaffolds, providing evidence-based protocols for evaluating their efficacy in kinase drug discovery.
Structural & Electronic Fundamentals: The "Hinge-Binder" Pivot
The primary utility of both scaffolds lies in their ability to form hydrogen bonds with the kinase hinge region (the linker between the N- and C-terminal lobes). However, their electronic behaviors differ fundamentally, influencing their suitability for specific pockets.
Basicity and Protonation (The pKa Factor)
The most significant differentiator is the basicity of the non-bridgehead nitrogens.
Benzimidazole (pKa ~5.5): The N3 nitrogen is moderately basic. In acidic lysosomal environments or even at physiological pH, a fraction of the population may be protonated. In a hydrophobic ATP pocket, a protonated cation is often energetically penalized due to desolvation costs.
Indazole (pKa ~1.2): The pyrazole-like nitrogens are significantly less basic. Indazoles remain neutral at physiological pH, ensuring that the molecule enters the hydrophobic pocket without the energetic penalty of de-protonation or carrying a charge.
Tautomeric Versatility
Benzimidazole: Predominantly exists as the 1H-tautomer but rapidly equilibrates. It typically presents a Donor-Acceptor motif (N1-H donor, N3 acceptor).
Indazole: Can exist as 1H- or 2H-indazoles. The 1H-indazole is generally more stable, but the energy barrier to the 2H-tautomer is surmountable. This allows indazoles to adopt unique binding modes (e.g., "Reverse Indazole" binding) where the N2 acts as the primary anchor, a geometry often inaccessible to benzimidazoles due to steric clashes or lone-pair repulsion.
Visualization: Hinge Binding Architectures
The following diagram illustrates the critical H-bond donor/acceptor mismatches that often drive scaffold hopping from benzimidazole to indazole.
Caption: Comparative H-bond networking capabilities of Benzimidazole vs. Indazole with the kinase hinge backbone.
The decision to "scaffold hop" is often driven by the need to improve potency (IC50) or selectivity. The table below synthesizes data from representative medicinal chemistry campaigns (e.g., targeting VEGFR2, HPK1, and MCL-1), illustrating where Indazole outperforms Benzimidazole.
Feature
Benzimidazole Scaffold
Indazole Scaffold
Impact on Potency
Hinge Interaction
N1-H (Donor) / N3 (Acceptor)
N1-H (Donor) / N2 (Acceptor)
Indazole allows tighter fit in "DFG-out" pockets (Type II inhibition).
Lipophilicity (cLogP)
Generally Lower
Generally Higher
Indazole improves permeability and hydrophobic contact in the adenine pocket.
Selectivity Profile
Broad (Promiscuous binder)
Tunable
Indazoles often show higher selectivity for specific kinases (e.g., HPK1, VEGFR) due to rigid geometry.
Metabolic Stability
Moderate (N-dealkylation common)
High
Indazole rings are generally more resistant to oxidative metabolism.
Case Study: MCL-1
IC50 > 10 µM (Inactive)
IC50 ~ 0.05 µM (Potent)
Verdict: Benzimidazole polarity disrupted hydrophobic cleft binding; Indazole restored it.
Key Insight: In the development of MCL-1/BCL-2 dual inhibitors, replacing a benzimidazole core with an indazole maintained the critical salt-bridge geometry while significantly enhancing hydrophobic interactions, transforming an inactive compound into a nanomolar inhibitor.
Experimental Protocol: Validating Residence Time (SPR)
While IC50 is the standard metric, Residence Time (τ) —the duration a drug stays bound to the target—is a superior predictor of in vivo efficacy for kinase inhibitors.[2] Indazoles frequently exhibit longer residence times due to superior shape complementarity.
Objective: Determine kinetic selectivity (
, ) of Indazole vs. Benzimidazole analogues using Surface Plasmon Resonance (SPR).
The Self-Validating SPR Workflow
This protocol uses a "Single-Cycle Kinetics" approach to minimize enzyme degradation and ensure data integrity.
Reagents:
Biotinylated Kinase Domain (Target).
Series S Sensor Chip SA (Streptavidin).
Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4). Crucial: Add 1% DMSO to match compound solvent.
Caption: Self-validating SPR workflow for determining kinetic selectivity of kinase inhibitors.
Conclusion: The Verdict
While benzimidazoles remain a staple for their synthetic accessibility and solubility, indazoles are the superior scaffold for high-potency kinase inhibition when:
Strict Hydrophobicity is Required: The lower pKa of indazole prevents protonation-induced desolvation penalties in deep hydrophobic pockets.
Residence Time is Critical: The rigid fused system often yields slower
rates.
Scaffold Hopping for IP: Moving from a benzimidazole to an indazole is a proven strategy to break out of crowded IP space while retaining (or improving) hinge-binding fidelity.
Recommendation: For early-stage hit-to-lead optimization, synthesize the 1H-indazole analogue of any promising benzimidazole hit to test for "Type II" binding modes and improved residence time.
References
Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors.
Source: National Institutes of Health (PMC) / RSC Med. Chem.
URL:[Link]
Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance.
Source: Journal of Molecular Biology.[2][4]
URL:[Link]
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors.
Source: Journal of Medicinal Chemistry.[5][6]
URL:[Link]
Identification of Potent Reverse Indazole Inhibitors for HPK1.
Source: ACS Medicinal Chemistry Letters.
URL:[Link]
Benchmarking the Benzamide Carbonyl: An In-Depth FTIR Spectral Analysis Guide
Topic: FTIR Characteristic Peaks for Benzamide Carbonyl Group Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In small molecule drug disco...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: FTIR Characteristic Peaks for Benzamide Carbonyl Group
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In small molecule drug discovery, the benzamide moiety (
) is a pharmacophore of critical importance, serving as a scaffold in poly (ADP-ribose) polymerase (PARP) inhibitors, antipsychotics, and histone deacetylase (HDAC) inhibitors.[1][2] Precise characterization of the benzamide carbonyl group is essential for validating synthetic pathways and monitoring solid-state stability.
This guide objectively compares the Fourier Transform Infrared (FTIR) spectral performance of the benzamide carbonyl against its structural analogs and alternative sampling techniques. By synthesizing mechanistic insights with experimental protocols, this document serves as a definitive reference for distinguishing the benzamide signature in complex matrices.
Mechanistic Foundation: The Amide Resonance
The unique spectral position of the benzamide carbonyl arises from the competition between induction and resonance. Unlike ketones or esters, the nitrogen atom in the amide group donates its lone pair into the carbonyl system (
), creating a resonance structure with significant single-bond character:
This resonance weakens the
bond force constant, shifting the stretching frequency to lower wavenumbers () compared to ketones ().[1] In benzamides, the phenyl ring further modulates this frequency via conjugation, making the peak position highly sensitive to ring substituents and hydrogen bonding networks.
Spectral Characterization: The Benzamide Signature
The "product" under analysis is the vibrational signature of the primary benzamide group.
Table 1: Characteristic Vibrational Modes of Benzamide
Note: The Amide I band is the primary diagnostic peak. Its exact position is heavily influenced by the state of matter (solid vs. solution) due to intermolecular hydrogen bonding.
Comparative Analysis: Alternatives & Distinctions
To ensure scientific integrity, one must distinguish the benzamide carbonyl from "alternative" functional groups and understand how "alternative" sampling techniques alter the data.
A. Functional Group Discrimination (Selectivity)
The most common challenge is distinguishing benzamide from its metabolic precursors (benzoic acid) or structural analogs (ureas, sulfonamides).[1]
Functional Group
C=O Frequency (cm⁻¹)
Key Distinguishing Feature
Benzamide
1650 – 1690
Amide II band present (~1600 cm⁻¹); NH doublet.
Benzoic Acid
1680 – 1710
Broad O-H "hairy beard" (3300–2500 cm⁻¹); No Amide II.[1]
Modifying the benzamide ring with "alternative" R-groups shifts the Amide I peak, following Hammett principles:
Electron Withdrawing Groups (EWG, e.g.,
): Increase (e.g., to ~1685 cm⁻¹) by inductively withdrawing density, shortening the C=O bond.[1]
Electron Donating Groups (EDG, e.g.,
): Decrease (e.g., to ~1650 cm⁻¹) by enhancing resonance donation.[1]
Visualization: Spectral Decision Tree
The following diagram illustrates the logical workflow for confirming a benzamide structure against its alternatives.
Figure 1: Decision tree for distinguishing benzamide from common drug development analogs (Acids, Esters, Sulfonamides).
Experimental Protocol: Self-Validating Systems
To generate data capable of supporting the comparisons above, follow this rigorous protocol. This workflow includes "self-check" steps to ensure data integrity.
Method A: ATR-FTIR (Recommended for Rapid Screening)
A Senior Application Scientist's Guide to Bioisosteric Replacement of Indazole in Benzamide Drugs
Introduction: The Strategic Value of the Indazole-Benzamide Scaffold and the Imperative for Bioisosteric Innovation The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged sca...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the Indazole-Benzamide Scaffold and the Imperative for Bioisosteric Innovation
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an exceptional "hinge-binding" motif, particularly in the realm of protein kinase inhibitors.[4] When coupled with a benzamide moiety, the resulting scaffold provides a versatile and highly adaptable platform for developing potent and selective therapeutics targeting critical signaling pathways in oncology and beyond.[5] Drugs such as Axitinib (VEGFR inhibitor) and Niraparib (PARP inhibitor) stand as testaments to the power of this structural combination.[6]
However, the drug development pipeline demands continuous innovation. Challenges such as off-target toxicity, acquired drug resistance, and suboptimal pharmacokinetic profiles (e.g., metabolic instability) necessitate the exploration of structural modifications.[7] Bioisosteric replacement—the substitution of one atom or group with another that retains similar physical and chemical properties—is a powerful strategy to address these limitations while preserving or enhancing therapeutic efficacy.[8]
This guide provides an in-depth, objective comparison of key bioisosteric replacements for the indazole core within the benzamide drug context. We will move beyond theoretical concepts to dissect the causal relationships between structural changes and pharmacological outcomes, supported by experimental data from peer-reviewed literature. The focus will be on providing researchers, scientists, and drug development professionals with a practical framework for making informed decisions in their own discovery programs. We will primarily examine the replacement of indazole with benzimidazole , a classical bioisostere, and azaindazole , a closely related heterocyclic analog, with a focus on their application in kinase inhibitors.
Core Concepts: A Comparative Analysis of Indazole and Its Bioisosteres
The decision to replace an indazole moiety is driven by the desire to modulate key physicochemical and pharmacological properties. The subtle yet significant differences between indazole, benzimidazole, and azaindazole in terms of their hydrogen bonding capacity, pKa, and metabolic stability can lead to profound changes in a drug candidate's performance.
Feature
Indazole
Benzimidazole
7-Azaindazole
Rationale for Bioisosteric Replacement
Structure
Fused benzene and pyrazole rings
Fused benzene and imidazole rings
Fused pyridine and pyrrole rings
To alter the position and number of hydrogen bond donors/acceptors and modulate electronic properties.
Fine-tuning interactions with the target protein's hinge region or other key residues. The additional acceptor in azaindazole can form new, potency-enhancing interactions.[9]
pKa (approx.)
~1.2 (acidic), ~13.9 (basic)
~5.6 (basic), ~12.8 (acidic)
Varies by isomer, generally more basic than indazole
Modulating the ionization state at physiological pH can impact solubility, cell permeability, and off-target ion channel interactions.
Metabolic Profile
Susceptible to oxidation on the benzene ring.
Generally considered metabolically robust, but can undergo oxidation.
The pyridine nitrogen can alter the sites of metabolism compared to indazole, potentially blocking a metabolic hotspot.[9]
To improve metabolic stability, reduce clearance, and enhance bioavailability by blocking or redirecting metabolic pathways.[7]
Solubility
Generally moderate, can be influenced by substituents.
Often exhibits good solubility.
The pyridine nitrogen can increase polarity and improve aqueous solubility.[9]
To enhance aqueous solubility, which is often a challenge for kinase inhibitors, thereby improving formulation and bioavailability.
Case Study: Benzimidazole as a Bioisostere in FLT3 Kinase Inhibitors
Fms-like tyrosine kinase 3 (FLT3) is a critical therapeutic target in Acute Myeloid Leukemia (AML).[10] The indazole-benzamide scaffold has been explored for FLT3 inhibition. A key study by Im et al. provides an excellent platform for comparing the impact of incorporating an indazole versus a benzimidazole core in a hybrid scaffold targeting FLT3.[10] While not a direct one-for-one replacement of a single indazole ring with a benzimidazole in an existing drug, their work on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide derivatives allows for a robust structure-activity relationship (SAR) analysis of the contributions of each moiety.
The core hypothesis was that the indazole moiety would serve as an effective hinge-binder, while the benzimidazole would provide a central scaffold for interaction with key phenylalanine residues (Phe691 and Phe830) in the FLT3 active site.[10]
Comparative Performance Data
The following table summarizes the in vitro inhibitory activity of representative compounds from the study against wild-type FLT3 and the drug-resistant D835Y mutant.
Data synthesized from Im, D., Jun, J., Baek, J., Kim, H., & Hah, JM. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472–486.[10]
Analysis of Results:
Potency against Wild-Type and Mutant FLT3: The hybrid indazole-benzimidazole scaffold yielded highly potent inhibitors. Notably, the compounds demonstrated significantly greater potency against the D835Y mutant, a common mechanism of secondary resistance to FLT3 inhibitors. For instance, compound 8r was approximately 7-fold more potent against FLT3-D835Y than wild-type FLT3.[10]
Cellular Activity: The potent enzymatic inhibition translated directly to potent anti-proliferative activity in the MV4-11 AML cell line, which harbors the FLT3-ITD mutation, with GI₅₀ values in the low nanomolar range.[10]
Structural Rationale: Molecular docking studies confirmed the intended binding mode. The N-H of the indazole ring forms a crucial hydrogen bond with the backbone of Cys694 in the kinase hinge region. The benzimidazole core engages in π-π stacking interactions with Phe691 and Phe830, validating the design strategy.[10] The strategic combination leverages the strengths of both heterocycles: the indazole as a potent hinge-binder and the benzimidazole as a rigid scaffold for optimizing interactions in the pocket.
This case study demonstrates that rather than a simple replacement, the combination of indazole and benzimidazole motifs can be a powerful strategy. The benzimidazole acts as a stable, versatile core that properly orients the critical indazole hinge-binder and the substituted benzamide tail for optimal target engagement.
Case Study: Azaindazole as a Bioisostere in Kinase Inhibitors
The replacement of an indazole with an azaindazole is a more direct bioisosteric substitution, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This seemingly minor change can have significant pharmacological consequences.[9] The primary rationales for this switch are to improve aqueous solubility, block a potential site of metabolism, and introduce a new hydrogen bond acceptor to probe for additional interactions with the target protein.[9]
A compelling example comes from the development of pan-Pim kinase inhibitors, where a 6-azaindazole core was explored.[6][11]
Comparative Performance Data
The following data illustrates the impact of replacing a phenyl group with a pyridine (a component of the azaindazole logic) on the potency of Pim kinase inhibitors.
Compound
Core Scaffold
R Group
Pim-1 Kᵢ (µM)
Pim-2 Kᵢ (µM)
Pim-3 Kᵢ (µM)
56d
Indazole
Phenyl
2.7
3.2
3.2
56c
6-Azaindazole
Pyridin-2-yl
0.9
0.3
0.3
Data synthesized from Hu, X., et al. (2015). Discovery of 3,5-disubstituted-6-azaindazoles as potent and selective pan-Pim kinase inhibitors. MedChemComm, 6(7), 1259-1264.[6]
Analysis of Results:
Enhanced Potency: The switch from an indazole core (represented by the phenyl R group in this series) to a 6-azaindazole core (represented by the pyridin-2-yl R group) resulted in a 3- to 10-fold increase in potency against the Pim kinases.[6]
Structural Rationale: The nitrogen atom in the 6-position of the azaindazole ring can act as an additional hydrogen bond acceptor. This allows for new interactions with the target protein that are not possible with the parent indazole, leading to improved binding affinity. Furthermore, the pyridine ring's electronic nature alters the overall properties of the molecule, which can favorably impact target engagement.[9]
Improved Physicochemical Properties: Azaindazoles are generally more polar than their indazole counterparts, which can lead to improved aqueous solubility—a significant advantage for oral drug development.[9] The nitrogen atom also presents a different metabolic profile, potentially blocking a site of oxidative metabolism on the carbocyclic ring of indazole, which can lead to improved metabolic stability and a longer half-life in vivo.
Experimental Protocols: A Framework for Self-Validating Research
To ensure scientific integrity, the protocols described below are designed as self-validating systems. They represent standard, robust methodologies used in the field for synthesizing and evaluating kinase inhibitors.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of indazole-benzimidazole FLT3 inhibitors.
Protocol 1: Synthesis of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide Derivatives (Exemplified by Compound 8r)
This protocol is adapted from Im et al., J Enzyme Inhib Med Chem, 2022.[10]
Part A: Synthesis of 6-(5-nitro-1H-benzo[d]imidazol-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (5)
Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring for the disappearance of starting material by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture and dilute with ethyl acetate.
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Part B: Synthesis of 2-(1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-yl)-1H-benzo[d]imidazol-5-amine (6)
Suspend the crude product from Part A (200 mg, 0.551 mmol) in ethanol (5.5 mL).
Add 10% Palladium on carbon (Pd/C) (20 mg).
Stir the suspension under a hydrogen (H₂) atmosphere for 16 hours.
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to yield the amine intermediate, which is used in the next step without further purification.
Part C: Amide Coupling to form the Final Product (8r)
To a solution of the amine intermediate from Part B (e.g., 0.0204 mmol) in anhydrous tetrahydrofuran (THF) (0.2 mL), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (1.2 eq).
Add the desired substituted benzoic acid, for example, 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (1.2 eq).
Stir the reaction at room temperature overnight.
Remove the solvent in vacuo. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify the residue by column chromatography to yield the THP-protected final compound.
For deprotection, dissolve the purified compound in a 4M solution of HCl in dioxane and stir at room temperature.
Monitor by TLC until the reaction is complete.
Concentrate the mixture under reduced pressure and purify as necessary to obtain the final inhibitor 8r .
Protocol 2: In Vitro FLT3 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework based on commercially available assay formats like the LanthaScreen™ assay, which is a robust method for determining inhibitor potency.[12]
Objective: To determine the IC₅₀ value of a test compound against FLT3 kinase.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket. In the absence of an inhibitor, FRET occurs. A test compound that binds to the ATP pocket will displace the tracer, leading to a loss of FRET signal.
Workflow Diagram:
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Procedure:
Compound Preparation: Prepare a serial dilution of the test compound (e.g., compound 8r ) in 1X Kinase Buffer containing DMSO. Prepare dilutions at 3 times the final desired concentration.
Reagent Preparation:
Prepare a 3X Kinase/Antibody mixture containing FLT3 kinase and the Eu-labeled anti-tag antibody in 1X Kinase Buffer.
Prepare a 3X Alexa Fluor® 647-labeled tracer solution in 1X Kinase Buffer.
Assay Execution (in a 384-well plate):
Add 5 µL of the 3X serially diluted test compound to the appropriate wells.
Add 5 µL of the 3X Kinase/Antibody mixture to all wells.
Initiate the reaction by adding 5 µL of the 3X tracer solution to all wells.
Include controls for no inhibition (DMSO vehicle only) and maximum inhibition (high concentration of a known potent inhibitor like staurosporine).
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
Data Analysis:
Calculate the emission ratio (665 nm / 615 nm) for each well.
Normalize the data based on the controls.
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 3: Cell Viability (MTT) Assay
This protocol is a standard method to assess the anti-proliferative effect of a compound on a cancer cell line.[13][14]
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound on the MV4-11 AML cell line.
Procedure:
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO).
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the compound concentration to determine the GI₅₀ value.
Conclusion and Future Directions
The bioisosteric replacement of the indazole scaffold in benzamide drugs is a nuanced yet powerful strategy for optimizing drug candidates. As demonstrated, replacing indazole with benzimidazole or azaindazole is not merely an act of structural substitution but a calculated decision to modulate specific pharmacological properties.
The indazole-benzimidazole hybrid approach in FLT3 inhibitors showcases a sophisticated strategy where each heterocyclic component is assigned a distinct role—the indazole as a hinge-binder and the benzimidazole as a rigid core—leading to highly potent compounds against drug-resistant mutations.[10]
The use of azaindazole as a direct bioisostere for indazole in Pim kinase inhibitors highlights how a single atom change can introduce new, favorable interactions, block metabolic liabilities, and improve physicochemical properties like solubility, ultimately enhancing potency.[6]
The choice of which bioisostere to employ is context-dependent and must be guided by the specific challenges of a drug discovery program. If the goal is to introduce new hydrogen bonding opportunities or improve solubility, azaindazole is a compelling choice. If the objective is to create a rigid, well-oriented presentation of other key pharmacophores, a benzimidazole core may be more suitable.
Future research should focus on obtaining direct, head-to-head comparisons of the pharmacokinetic profiles of these bioisosteric pairs. While in vitro potency is a critical first step, a comprehensive understanding of their comparative metabolic stability, bioavailability, and off-target effects will be the ultimate determinant of their clinical success. The systematic application of these bioisosteric principles, validated by the robust experimental protocols outlined here, will continue to be a vital tool in the development of the next generation of targeted therapies.
References
BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. Retrieved from [Link]
Im, D., Jun, J., Baek, J., Kim, H., & Hah, J. M. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 472–486. [Link]
Li, A. N., et al. (2022). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 65(15), 10344-10366. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
Sharma, G., & Singh, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1646-1677. [Link]
Watanabe, S., et al. (2024). Behavioral pharmacology of novel synthetic indazole, indole, and benzimidazole cannabinoids in rodents. Psychopharmacology, 241(1), 1-13. [Link]
Al-Ostoot, F. H., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Medicinal Chemistry, 30(34), 3824-3846. [Link]
Nakajima, T., et al. (2017). Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. Journal of Medicinal Chemistry, 60(8), 3437-3449. [Link]
Li, D., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. [Link]
Besson, T., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(10), 1683. [Link]
Semantic Scholar. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
Kumar, R., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Organic Synthesis, 21(1), 2-25. [Link]
Scilit. (n.d.). Significance of Benzimidazole analogues for the creation of novel molecules in drug discovery. Retrieved from [Link]
Mehboob, S., et al. (2016). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. Journal of Medicinal Chemistry, 59(1), 163-177. [Link]
Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link]
Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]
Spasov, A. A., et al. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258. [Link]
ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Photochemical Conversion of Indazoles into Benzimidazoles. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide. Retrieved from [Link]
SciSpace. (n.d.). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Retrieved from [Link]
MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]
ResearchGate. (2024). (PDF) Synthesis and computational studies of 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl). Retrieved from [Link]
RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
RSC Publishing. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
Executive Summary & Core Directive Do not dispose of 2-fluoro-N-(1H-indazol-5-yl)benzamide down the drain or in general trash. This compound is a fluorinated organic heterocycle .
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
Do not dispose of 2-fluoro-N-(1H-indazol-5-yl)benzamide down the drain or in general trash.
This compound is a fluorinated organic heterocycle . Its disposal is governed strictly by its halogen content (Fluorine) and biological activity (Indazole pharmacophore). Improper disposal in non-halogenated waste streams can damage standard incineration equipment (via Hydrofluoric Acid formation) and violate EPA/RCRA compliance regarding halogenated solvents.
Immediate Action: Segregate all waste containing this compound into Halogenated Organic Waste streams.
Chemical Profile & Hazard Assessment
To safely manage this compound, one must understand the specific risks associated with its molecular architecture.
Physicochemical Properties Relevant to Disposal
Property
Data / Characteristic
Operational Implication
CAS Number
710329-44-5
Use for waste manifesting.
Molecular Formula
C₁₄H₁₀FN₃O
Fluorine (F) and Nitrogen (N) content dictates incineration path.
Physical State
Solid (Powder)
Dust control is critical during transfer.
Solubility
Low (Water), High (DMSO, Methanol)
Liquid waste will likely be organic solvent-based.
Amphoteric; avoid mixing with strong acids or oxidizers.
The "Fluorine Factor"
The presence of the Fluorine atom on the benzamide ring is the critical disposal determinant.
Mechanism: Upon combustion, the C-F bond breaks, potentially releasing Hydrogen Fluoride (HF).
Risk: Standard catalytic oxidizers or fuel-blending incinerators may not have the scrubber capacity for HF, leading to corrosion and toxic emissions.
Protocol: You must declare "Fluorinated Organic" on the waste tag to ensure it is routed to a high-temperature incinerator with caustic scrubbing.
Waste Segregation Strategy (Decision Logic)
Effective disposal starts at the bench. You must segregate this compound from non-halogenated solvents (like Acetone or Ethanol) to prevent the entire container from requiring expensive halogenated treatment.
Segregation Decision Tree
Figure 1: Segregation logic. Note that the presence of the fluorinated solute overrides the classification of the solvent.
Operational Procedures (Step-by-Step)
A. Solid Waste Disposal
Applicable to: Pure compound, weighing boats, contaminated PPE, and spill cleanup materials.
Containment: Collect waste in a clear, 6-mil polyethylene bag.
Double Bagging: Place the first bag inside a second bag to prevent exterior contamination.
Labeling: Apply a hazardous waste tag.
Constituents: Write "Solid Debris contaminated with 2-fluoro-N-(1H-indazol-5-yl)benzamide".
Hazard Checkbox: Check "Toxic" and "Irritant".
Storage: Store in a closed "Solid Hazardous Waste" drum (satellite accumulation area).
B. Liquid Waste (Solutions & Mother Liquors)
Applicable to: Reaction mixtures, HPLC waste, and stock solutions.
Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers (e.g., Nitric acid) or incompatible metals.
Selection: Choose the Halogenated Solvent carboy (often red-tagged or distinct from the non-halogenated "fuels" can).
Transfer: Use a funnel to prevent spills.
Logging: On the waste log sheet, explicitly list:
Solvent % (e.g., "DMSO 99%")
Active Ingredient: "2-fluoro-N-(1H-indazol-5-yl)benzamide <1%"
CRITICAL: Flag the presence of Organic Fluorine .
C. HPLC Effluent Specifics
If running LC-MS or HPLC with this compound:
Do not divert effluent to the sink, even if the mobile phase is mostly water/methanol.
Collect effluent in a dedicated bottle.
Adjust pH to neutral (pH 6-8) if acidic modifiers (TFA/Formic Acid) were used, to prevent off-gassing in the main waste drum.
Emergency Response: Spills
Scenario: You have spilled 500mg of solid powder on the benchtop.
PPE Requirements
Protection
Specification
Reason
Gloves
Double Nitrile (4 mil min)
Standard protection against organic solids.
Respiratory
N95 or P100 Mask
Prevents inhalation of dust (H335 Respiratory Irritant).
Figure 2: Immediate response protocol for solid spills.
Decontamination: After removing the solid, wipe the surface with Ethanol or Isopropanol . The compound has poor water solubility; water alone will just spread the contamination.
Regulatory & Compliance Notes
EPA RCRA Status: While this specific CAS is not P-listed or U-listed, it is a Characteristic Hazardous Waste due to toxicity and ignitability (if in solvent).
Waste Code Assignment:
If in Halogenated Solvent (e.g., DCM): F002
If in Non-Halogenated Solvent (e.g., Methanol): Assign D001 (Ignitable) AND treat as halogenated.
Solid Waste: Assign state-specific code for "Toxic Organic Solid" (e.g., California Code 352).
References
National Institutes of Health (NIH). (2024). Suppression of Disorder in Benzamide Crystals by Fluorine Substitution. PMC. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2025).[2] RCRA Hazardous Waste Codes for Halogenated Solvents (F-List). Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Personal protective equipment for handling 2-fluoro-N-(1H-indazol-5-yl)benzamide
Topic: Personal protective equipment for handling 2-fluoro-N-(1H-indazol-5-yl)benzamide CAS Registry Number: 710329-44-5 (and related analogs) Executive Summary This guide defines the Personal Protective Equipment (PPE)...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 2-fluoro-N-(1H-indazol-5-yl)benzamide
CAS Registry Number: 710329-44-5 (and related analogs)
Executive Summary
This guide defines the Personal Protective Equipment (PPE) and containment strategy for 2-fluoro-N-(1H-indazol-5-yl)benzamide .[1][2] As a pharmaceutical intermediate containing both indazole and benzamide pharmacophores, this compound must be handled as a Potent Compound (Occupational Exposure Band 3/4) until specific toxicological data proves otherwise.
Critical Hazard Alert: Structural analogs (Benzamide, CAS 55-21-0) are classified as H341 (Suspected of causing genetic defects) and H302 (Harmful if swallowed) . Furthermore, indazole derivatives are frequently designed as kinase inhibitors, implying high biological activity even at low concentrations.
The Golden Rule: PPE is your last line of defense. Engineering controls (containment) are primary.
Part 1: Risk Assessment & Hazard Profiling
Before selecting PPE, we must define the enemy. This compound presents a "Double-Threat" profile:
Physical State: Likely a fine, crystalline powder. Electrostatic charging is common, leading to "fly-away" dust that is difficult to contain.
Bioavailability:
Solid State: Inhalation hazard (dust).
Solution State: Once dissolved in organic solvents (e.g., DMSO, DMF), the skin absorption risk increases exponentially. DMSO acts as a carrier, transporting the molecule directly into the bloodstream.
Toxicity Read-Across (Precautionary Principle)
Target Organs: Potential for liver (hepatotoxicity) and bone marrow effects based on benzamide/indazole structural alerts.
Sensitization: High probability of respiratory or skin sensitization.
Part 2: The PPE Matrix (Tiered Approach)
Do not use a "one size fits all" approach. PPE requirements scale with the energy of the operation and the quantity handled.
Table 1: PPE Specifications by Operational Scale
PPE Component
Tier 1: Analytical Scale (< 10 mg)
Tier 2: Preparative Scale (> 10 mg - 10 g)
Tier 3: Spill Cleanup / Emergency
Respiratory
N95/FFP2 (Only if working inside a certified Fume Hood).
P100/P3 Half-Mask (If open handling is unavoidable) or PAPR (Powered Air Purifying Respirator).
SCBA (Self-Contained Breathing Apparatus) or Full-Face P100.
Part 3: Operational Protocols (The "Why" and "How")
3.1 The Double-Gloving Protocol
Why: Nitrile is not a perfect barrier. Micro-perforations occur. The "Indazole" scaffold is lipophilic; if dissolved in DMSO, it can permeate nitrile in <15 minutes.
Protocol:
Don Inner Glove: Inspect for tears. Tape the cuff to your lab coat sleeve (creating a seal).
Don Outer Glove: Use a contrasting color if possible (e.g., Blue inner, White outer) to easily spot breaches.
Removal: Use the "Beak Method" to remove the outer glove without contaminating the inner glove. Dispose of outer gloves immediately after handling the compound container.
3.2 Weighing & Transfer (The Critical Moment)
Why: Weighing is the highest risk operation due to static electricity generating airborne dust.
Protocol:
Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. This prevents the powder from "jumping" onto your PPE.
Damping: Place a solvent-dampened Kimwipe (methanol or water) near the balance pan to capture stray particles.
Closed Transfer: If handling >1g, do not pour. Use a disposable spatula or a closed powder transfer system.
3.3 Solubilization (The DMSO Danger)
Why: 2-fluoro-N-(1H-indazol-5-yl)benzamide is likely hydrophobic and will be dissolved in DMSO or DMF for assays.
Critical Warning: Once in DMSO, standard nitrile gloves offer minimal protection .
Action: If a splash occurs on the glove, IMMEDIATELY remove the glove, wash the hand, and re-glove. Do not wait.
Part 4: Visualization of Safety Logic
Diagram 1: The Hierarchy of Exposure Defense
This diagram illustrates the logical flow of protection. Note that PPE is the fail-safe, not the primary control.
Caption: The "Swiss Cheese Model" of defense. PPE captures what Engineering Controls miss.
Diagram 2: Safe Doffing (Removal) Workflow
Most exposures occur after the experiment, during the removal of contaminated PPE.
Caption: Step-by-step de-gowning sequence to prevent cross-contamination.
Part 5: Emergency Response & Disposal
5.1 Spill Management (Solid)
Evacuate: Clear the immediate area.
PPE Up: Don N95/P100 and double gloves.
Cover: Gently cover the spill with wet paper towels (to prevent dust generation). Do not dry sweep.
Clean: Wipe up using a soap/water solution.[3] Place all waste in a sealed biohazard/chemical waste bag.
5.2 Disposal
Classification: Treat as Hazardous Chemical Waste (RCRA).
Segregation: Do not mix with general trash. If dissolved in DMSO, segregate into "Halogenated/Non-Halogenated Organic Solvents" (depending on facility rules for DMSO mixtures) but clearly label with "Contains Potent Compound."
Decontamination: Surfaces should be decontaminated with a surfactant-based cleaner (e.g., Decon 90) followed by a water rinse.
References
Sigma-Aldrich. (2025).[8] Safety Data Sheet: Benzamide (CAS 55-21-0).[1][4][8][9] (Used for structural analog read-across regarding H341/H302 hazards).
International Society for Pharmaceutical Engineering (ISPE). (2017).[7] Risk-Based Manufacture of Pharmaceutical Products (Risk-MaPP).
SafeBridge Consultants. (2015). Potent Compound Safety: A Guide to Handling Potent APIs.
PubChem. (2025). Compound Summary: Benzamide.[1][8][10] National Library of Medicine. [Link]
(Note: Due to the specific nature of this research chemical, specific toxicological data is inferred from structural analogs and standard "Potent Compound" handling protocols widely accepted in the pharmaceutical industry.)